molecular formula C20H19FN4O2S B15603638 Gsk583

Gsk583

Katalognummer: B15603638
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: XLOGLWKOHPIJLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

a RIP2 kinase inhibitor;  structure in first source

Eigenschaften

IUPAC Name

6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOGLWKOHPIJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of GSK583 on RIP2 Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2), also known as RIP2, is a critical intracellular signaling node that mediates inflammatory responses initiated by the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2).[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3][4] GSK583 is a highly potent and selective inhibitor of RIPK2 kinase that has been instrumental in elucidating the role of RIPK2 in these pathological processes.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

This compound: Potency and Selectivity

This compound is a type I ATP-competitive inhibitor that binds to the ATP-binding pocket of RIPK2.[5] It exhibits high potency against both human and rat RIPK2 kinase.

Table 1: Biochemical Potency of this compound
TargetSpeciesAssay TypeIC50 (nM)Reference
RIPK2HumanFluorescence Polarization5[6][7]
RIPK2RatFluorescence Polarization2
RIPK2HumanADP-Glo Kinase Assay4[8]

This compound demonstrates excellent selectivity for RIPK2 over a broad panel of other kinases, a crucial attribute for a therapeutic agent, minimizing off-target effects.

Table 2: Kinase Selectivity Profile of this compound
KinasePercent Inhibition at 1 µMReference
Over 300 kinasesWeak inhibition[9]
p38αWeak inhibition
VEGFR2Weak inhibition
BRKSome inhibition
Aurora ASome inhibition

While this compound also binds to RIPK3, it does not functionally inhibit its activity in cellular necroptosis assays.[7]

Table 3: Off-Target Liabilities of this compound
TargetAssay TypeIC50 (µM)Reference
hERG ion channelElectrophysiology7.45[9]
CYP3A4Fluorescence5[9]

Mechanism of Action: Allosteric Inhibition of the RIPK2-XIAP Interaction

The canonical NOD2 signaling pathway involves the recruitment of RIPK2 upon ligand binding to NOD2.[1][2] This leads to the autophosphorylation and subsequent polyubiquitination of RIPK2, a critical step for the recruitment of downstream signaling complexes and the activation of NF-κB and MAPK pathways.[1][2][10] The E3 ubiquitin ligase X-linked inhibitor of apoptosis protein (XIAP) is essential for this ubiquitination process.[1][11]

This compound's primary mechanism of action extends beyond simple inhibition of kinase activity. By binding to the ATP pocket, this compound induces a conformational change in RIPK2 that allosterically prevents the interaction between RIPK2 and XIAP.[1][5][11] This disruption of the RIPK2-XIAP protein-protein interaction (PPI) is a key determinant of its cellular efficacy.

cluster_0 NOD2 Signaling Pathway cluster_1 This compound Inhibition NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment RIPK2->RIPK2 TAK1_Complex TAK1 Complex RIPK2->TAK1_Complex Activation RIPK2_Inactive RIPK2 (Inactive) RIPK2->RIPK2_Inactive XIAP XIAP XIAP->RIPK2 Polyubiquitination IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Activation MAPK MAPK TAK1_Complex->MAPK Activation NF_kappaB NF-κB IKK_Complex->NF_kappaB Activation Inflammatory_Cytokines Inflammatory Cytokines NF_kappaB->Inflammatory_Cytokines Transcription MAPK->Inflammatory_Cytokines Transcription This compound This compound This compound->RIPK2 Binds to ATP Pocket RIPK2_Inactive->XIAP

Figure 1: NOD2 Signaling and this compound Mechanism of Action.

This dual mechanism—inhibiting both kinase activity and a critical protein-protein interaction—contributes to the profound and selective blockade of NOD2-mediated inflammatory signaling by this compound.

Cellular and In Vivo Activity

This compound effectively suppresses the production of pro-inflammatory cytokines in various cellular and in vivo models of inflammation.

Table 4: Cellular Activity of this compound
Cell TypeStimulantCytokine MeasuredIC50 (nM)Reference
Human Primary MonocytesMDPTNF-α8[2][6][7]
Human Whole BloodMDPTNF-α237[2][6]
Rat Whole BloodMDPTNF-α133[6]
Human Crohn's Disease BiopsiesSpontaneousTNF-α and IL-6~200[2][6][7]
Human Ulcerative Colitis BiopsiesSpontaneousTNF-α and IL-6~200[2]
HEK293 cells overexpressing NOD2MDPIL-84[2]

In animal models, orally administered this compound demonstrates dose-dependent inhibition of inflammatory responses.

Table 5: In Vivo Activity of this compound
Animal ModelCytokine/Endpoint MeasuredIC50 (nM, blood concentration)Reference
RatSerum KC (IL-8 orthologue)50[6]
MouseSerum KC and peritoneal neutrophil recruitment37[6]

Experimental Protocols

Fluorescence Polarization (FP) Based Binding Assay

This assay quantifies the binding of this compound to the ATP pocket of RIPK2 by competing with a fluorescently labeled ATP-competitive ligand.

cluster_0 Assay Principle cluster_1 Workflow Free_Ligand Fluorescent Ligand (Low Polarization) Bound_Ligand RIPK2-Ligand Complex (High Polarization) Free_Ligand->Bound_Ligand + RIPK2 Bound_Ligand->Free_Ligand + this compound (Competition) RIPK2 RIPK2 Enzyme This compound This compound Prepare_Reagents 1. Prepare RIPK2, fluorescent ligand, and this compound dilutions Incubate 2. Incubate RIPK2 and fluorescent ligand with varying this compound concentrations Prepare_Reagents->Incubate Measure_FP 3. Measure fluorescence polarization Incubate->Measure_FP Analyze_Data 4. Calculate IC50 from dose-response curve Measure_FP->Analyze_Data

Figure 2: Workflow for a Fluorescence Polarization Binding Assay.

Methodology:

  • Full-length FLAG-His tagged RIPK2 is purified from a baculovirus expression system.

  • The assay is conducted in a buffer containing 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[6]

  • RIPK2 is used at a final concentration of twice its apparent KD for the fluorescent ligand.

  • A fluorescently labeled, reversible ATP-competitive ligand is used at a final concentration of 5 nM.[6]

  • This compound is serially diluted and added to the reaction mixture.

  • The components are incubated to reach equilibrium.

  • Fluorescence polarization is measured using a suitable plate reader.

  • The data is normalized, and the IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.[6]

ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to RIPK2 kinase activity.

Methodology:

  • Test compounds, including this compound, are prepared in 100% DMSO and dispensed into a multiwell plate.

  • Full-length FLAG-His tagged RIPK2 (final concentration 2 nM) and ATP (final concentration 10 µM) are prepared in an assay buffer (50 mM HEPES, pH 7.5, 25 mM MgCl₂, 0.05% CHAPS, 0.05 mg/mL BSA, 1 mM DTT).[8]

  • The kinase reaction is initiated by adding the RIPK2 and ATP solutions to the wells containing the compound.

  • The reaction is incubated at room temperature for 2 hours.

  • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence is measured using a luminometer.

  • The percent inhibition is calculated relative to no-inhibitor controls, and IC50 values are determined.

MDP-Stimulated TNF-α Production in Primary Human Monocytes

This cellular assay assesses the ability of this compound to inhibit NOD2-mediated cytokine production in a physiologically relevant cell type.

Methodology:

  • Primary human monocytes are isolated from the blood of healthy volunteers.

  • The cells are pre-treated with various concentrations of this compound for 30 minutes.[7]

  • The cells are then stimulated with muramyl dipeptide (MDP), a NOD2 ligand, for 6 hours to induce TNF-α production.[7]

  • The concentration of TNF-α released into the cell culture supernatant is measured by immunoassay (e.g., ELISA).

  • The percent inhibition of TNF-α production is calculated for each this compound concentration, and an IC50 value is determined.

Conclusion

This compound is a potent and highly selective inhibitor of RIPK2 kinase. Its mechanism of action is characterized by a dual effect: the direct inhibition of RIPK2's catalytic activity and the allosteric blockade of the crucial RIPK2-XIAP protein-protein interaction. This leads to the effective suppression of NOD1- and NOD2-mediated inflammatory signaling, as demonstrated by its low nanomolar potency in cellular assays and its efficacy in in vivo models of inflammation. While off-target liabilities have precluded its development as a clinical candidate, this compound remains an invaluable tool for the continued investigation of RIPK2 biology and the validation of RIPK2 as a therapeutic target for a range of inflammatory diseases.

References

GSK583: A Chemical Probe for Interrogating NOD2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583 is a potent and selective, ATP-competitive inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a critical downstream signaling partner of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][2] Upon recognition of their respective microbial ligands, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines. This pathway is a key component of the innate immune response to bacterial pathogens. This compound serves as a valuable chemical tool to dissect the role of RIPK2 in NOD1- and NOD2-mediated signaling and to explore its therapeutic potential in inflammatory diseases. However, its development as a clinical candidate has been hampered by a suboptimal pharmacokinetic profile and off-target liabilities, including activity against the hERG ion channel.[3][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways and experimental workflows involved in its characterization.

Mechanism of Action

This compound functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of RIPK2 in its active conformation.[5] This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation and activation of RIPK2.[6] The inhibition of RIPK2 kinase activity disrupts the downstream signaling cascade, leading to a reduction in the activation of transcription factors such as NF-κB and subsequent suppression of pro-inflammatory cytokine production, including TNF-α and IL-6.[6] The co-crystal structure of this compound bound to RIPK2 (PDB ID: 5J7B) reveals key interactions within the ATP-binding site, providing a structural basis for its potency and selectivity.[1][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.

Table 1: In Vitro Potency of this compound

TargetAssay TypeSpeciesIC50Reference
RIPK2Fluorescent Polarization Binding AssayHuman5 nM[2]
RIPK2Fluorescent Polarization Binding AssayRat2 nM[7]

Table 2: Cellular Activity of this compound

Cell TypeStimulantCytokine MeasuredIC50Reference
Primary Human MonocytesMDPTNF-α8 nM
Human Whole BloodMDPTNF-α237 nM
Human Crohn's and Ulcerative Colitis Biopsies-TNF-α and IL-6~200 nM

Table 3: Off-Target Activity of this compound

Off-TargetAssay TypeIC50Reference
hERGElectrophysiology7.45 µM[1]
RIPK3Fluorescent Polarization Binding Assay16 nM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantifies the binding affinity of this compound to the ATP-binding pocket of RIPK2.

Principle: The assay measures the change in polarization of fluorescently labeled ATP-competitive ligand upon displacement by an unlabeled inhibitor (this compound). A small, rapidly rotating fluorescent ligand has a low polarization value. When bound to the larger RIPK2 protein, its rotation slows, and the polarization value increases. This compound competes with the fluorescent ligand for binding to RIPK2, causing a decrease in polarization in a dose-dependent manner.

Materials:

  • Full-length FLAG His-tagged RIPK2 protein

  • Fluorescently labeled ATP-competitive ligand

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS

  • This compound

  • 384-well, black, non-binding surface microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the assay buffer, fluorescently labeled ligand (at a final concentration of 5 nM), and RIPK2 protein (at a final concentration twice its apparent Kd).

  • Add the serially diluted this compound or vehicle control to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission filters.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for NOD2-Mediated Cytokine Production

This assay determines the potency of this compound in inhibiting NOD2-dependent cytokine production in primary human monocytes.

Principle: Primary human monocytes are stimulated with the NOD2 ligand, muramyl dipeptide (MDP), which activates the NOD2-RIPK2 signaling pathway and induces the production of pro-inflammatory cytokines like TNF-α. The concentration of the secreted cytokine in the cell culture supernatant is measured by ELISA. The inhibitory effect of this compound is assessed by pre-incubating the cells with the compound before MDP stimulation.

Materials:

  • Primary human monocytes

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Muramyl dipeptide (MDP)

  • This compound

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Seed the monocytes in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Pre-incubate the cells with the serially diluted this compound or vehicle control for 1 hour at 37°C.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 18-24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo MDP-Induced Peritonitis Model

This animal model evaluates the in vivo efficacy of this compound in a model of acute inflammation.

Principle: Intraperitoneal injection of MDP in rodents induces an acute inflammatory response characterized by the recruitment of neutrophils to the peritoneal cavity and the release of pro-inflammatory cytokines into the serum. The efficacy of this compound is determined by its ability to reduce these inflammatory readouts when administered prior to the MDP challenge.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Muramyl dipeptide (MDP)

  • This compound formulated for oral administration

  • Vehicle control

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for neutrophil markers (e.g., anti-Ly6G for mice)

  • ELISA kit for rodent KC (CXCL1) or other relevant cytokines

Procedure:

  • Acclimatize the animals to the experimental conditions.

  • Administer this compound or vehicle control orally to the animals at various doses.

  • After a defined pre-treatment time (e.g., 30-60 minutes), inject MDP intraperitoneally (e.g., 30 µ g/mouse ).

  • At a specific time point post-MDP injection (e.g., 4 hours), euthanize the animals and collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS.

  • Collect blood samples via cardiac puncture for serum preparation.

  • Centrifuge the peritoneal lavage fluid to pellet the cells.

  • Resuspend the cell pellet in FACS buffer and stain with fluorescently labeled antibodies against neutrophil markers.

  • Analyze the percentage and number of neutrophils in the peritoneal lavage fluid by flow cytometry.

  • Measure the concentration of pro-inflammatory cytokines (e.g., KC) in the serum using an ELISA kit.

  • Evaluate the dose-dependent effect of this compound on neutrophil recruitment and cytokine production.

Visualizations

NOD2 Signaling Pathway

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 MDP RIPK2 RIPK2 NOD2->RIPK2 CARD-CARD interaction XIAP XIAP RIPK2->XIAP TAK1 TAK1 RIPK2->TAK1 XIAP->RIPK2 Ubiquitination IKK_complex IKKα/β/γ TAK1->IKK_complex MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IκB IκB IKK_complex->IκB Phosphorylation & Degradation NF_kB NF-κB IκB->NF_kB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation This compound This compound This compound->RIPK2 Inhibition Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Chemical_Probe_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_decision Probe Nomination Potency Potency Assessment (e.g., FP Binding Assay) Selectivity Selectivity Profiling (Kinase Panel Screening) Potency->Selectivity Cellular_Activity Cellular Activity (Cytokine Production Assay) Selectivity->Cellular_Activity Mechanism Mechanism of Action (e.g., ATP Competition) Cellular_Activity->Mechanism PK_PD Pharmacokinetics & Pharmacodynamics Mechanism->PK_PD Efficacy Efficacy in Disease Model (e.g., Peritonitis Model) PK_PD->Efficacy Toxicity Off-Target & Toxicity (e.g., hERG Assay) Efficacy->Toxicity Decision Chemical Probe Nomination Toxicity->Decision

References

The Role of Gsk583 in Studying Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gsk583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). It details the compound's mechanism of action, summarizes its application in various inflammatory disease models, and provides comprehensive experimental protocols for its use. This document is intended to serve as a core resource for researchers and professionals in the fields of immunology, inflammation, and drug discovery.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK2, a critical kinase in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway.[1][2][3] The NOD1 and NOD2 receptors are intracellular sensors that recognize bacterial peptidoglycans, initiating an innate immune response.[2][3][4] Upon activation, NOD1 and NOD2 recruit and activate RIPK2, leading to downstream activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5] This signaling cascade results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[4][6]

This compound functions as a Type I kinase inhibitor, competing with ATP for binding to the ATP-binding pocket of RIPK2.[7][8] This action prevents the autophosphorylation and subsequent activation of RIPK2, thereby blocking the downstream inflammatory signaling.[3] Some studies also suggest that the efficacy of RIPK2 inhibitors like this compound may be related to their ability to allosterically interfere with the interaction between RIPK2 and the E3 ligase X-linked inhibitor of apoptosis protein (XIAP), which is crucial for RIPK2 ubiquitination and signaling.[7][8][9]

While this compound also shows binding affinity for RIPK3, it does not functionally inhibit RIPK3-dependent necroptosis in cellular assays.[1] Its primary and well-characterized role is the inhibition of the NOD-RIPK2 signaling axis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory potency and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Potency of this compound

Target/AssaySpeciesIC50Reference(s)
RIPK2 (Biochemical Assay)Human5 nM[1][10]
RIPK2 (Biochemical Assay)Rat2 nM
MDP-stimulated TNF-α productionPrimary Human Monocytes8 nM[1][6]
MDP-stimulated TNF-α productionHuman Whole Blood237 nM[6]
TNF-α and IL-6 productionHuman CD and UC Biopsies~200 nM[1][6]
hERG Ion Channel Inhibition-7.45 µM[6][10]
Cyp3A4 Inhibition-5 µM[1][10]

Table 2: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationClearance (CL)Volume of Distribution (Vd)Bioavailability (F)Reference(s)
RatOralLowModerateModerate[1][6]
MouseOralLowModerateModerate[1][6]

Note: Specific numerical values for PK parameters were described as "low" or "moderate" in the source material.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro Inhibition of MDP-Stimulated TNF-α Production in Primary Human Monocytes

Objective: To determine the potency of this compound in inhibiting NOD2-mediated cytokine production in primary human monocytes.

Materials:

  • Primary human monocytes

  • This compound

  • Muramyl dipeptide (MDP)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • TNF-α immunoassay kit (e.g., ELISA)

Protocol:

  • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

  • Plate the monocytes in a 96-well plate at a suitable density.

  • Pre-treat the cells with a serial dilution of this compound for 30 minutes.[1]

  • Stimulate the cells with 1 µg/mL MDP for 6 hours to activate the NOD2 pathway.[10]

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a TNF-α immunoassay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.

Ex Vivo Cytokine Inhibition in Human Inflammatory Bowel Disease (IBD) Biopsies

Objective: To assess the efficacy of this compound in reducing spontaneous pro-inflammatory cytokine release from inflamed intestinal tissues of Crohn's disease (CD) and ulcerative colitis (UC) patients.

Materials:

  • Colonic biopsy samples from CD or UC patients[11]

  • This compound

  • Culture medium

  • Pro-inflammatory cytokine immunoassay kits (e.g., for TNF-α, IL-6)

Protocol:

  • Obtain fresh colonic biopsy samples from patients with active CD or UC.

  • Place the biopsies in culture medium.

  • Treat the biopsy cultures with varying concentrations of this compound.

  • Incubate the cultures for a specified period (e.g., 24 hours).

  • Collect the culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using appropriate immunoassay kits.

  • Determine the dose-dependent effect of this compound on cytokine production.

In Vivo Murine Model of Acute Peritonitis

Objective: To evaluate the in vivo efficacy of this compound in an acute inflammation model.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound formulated for oral administration

  • Muramyl dipeptide (MDP)

  • Phosphate-buffered saline (PBS)

  • Reagents for peritoneal lavage and cytokine measurement

Protocol:

  • Administer this compound or vehicle control to mice via oral gavage.

  • After a specified pre-treatment time, induce peritonitis by intraperitoneal injection of MDP.

  • At a defined time point post-MDP injection (e.g., 4 hours), euthanize the mice.[2]

  • Perform peritoneal lavage with PBS to collect peritoneal cells and fluid.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the peritoneal lavage fluid.

  • Analyze the recruitment of inflammatory cells (e.g., neutrophils) to the peritoneum via flow cytometry or cell counting.

  • Compare the inflammatory readouts between this compound-treated and vehicle-treated groups.

Visualization of Signaling Pathways and Experimental Workflows

NOD2-RIPK2 Signaling Pathway and Point of this compound Inhibition

NOD2_RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits and Activates XIAP XIAP RIPK2->XIAP Interacts with TAK1 TAK1 RIPK2->TAK1 Activates This compound This compound This compound->RIPK2 Inhibits (ATP-competitive) XIAP->RIPK2 Ubiquitinates IKK_complex IKK Complex TAK1->IKK_complex Activates MAPK MAPK TAK1->MAPK Activates NFkB_IkB NF-κB IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates and Induces Transcription

Caption: this compound inhibits the NOD2-RIPK2 signaling pathway by blocking RIPK2 activation.

Experimental Workflow for In Vitro this compound Potency Assay

Gsk583_In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Isolate_Monocytes 1. Isolate Primary Human Monocytes Plate_Cells 2. Plate Monocytes Isolate_Monocytes->Plate_Cells Pretreat_this compound 3. Pre-treat with Serial Dilutions of this compound (30 min) Plate_Cells->Pretreat_this compound Stimulate_MDP 4. Stimulate with MDP (6 hours) Pretreat_this compound->Stimulate_MDP Collect_Supernatant 5. Collect Supernatant Stimulate_MDP->Collect_Supernatant Measure_TNFa 6. Measure TNF-α (ELISA) Collect_Supernatant->Measure_TNFa Calculate_IC50 7. Calculate IC50 Measure_TNFa->Calculate_IC50

Caption: Workflow for determining the in vitro potency of this compound.

Application of this compound in Inflammatory Disease Models

This compound has been utilized as a tool compound to investigate the role of RIPK2 in various inflammatory disease models.

  • Inflammatory Bowel Disease (IBD): In models of IBD, such as TNBS-induced colitis, inhibition of RIPK2 has been shown to reduce disease severity.[6][12] this compound has demonstrated efficacy in reducing the spontaneous release of pro-inflammatory cytokines from colonic biopsies of Crohn's disease and ulcerative colitis patients, supporting the pathogenic role of RIPK2 in human IBD.[11] However, in a SHIP–/– murine model of Crohn's disease-like ileitis, while a this compound analog effectively inhibited RIPK2 in vitro, it unexpectedly exacerbated intestinal inflammation in vivo, highlighting the complexity of targeting this pathway in specific disease contexts.[7]

  • Rheumatoid Arthritis (RA): The NOD2/RIPK2 signaling pathway is implicated in the development of experimental arthritis.[6] In a methylated bovine serum albumin (mBSA)-induced arthritis mouse model, RIPK2 deficiency resulted in reduced neutrophil migration, cartilage erosion, and production of inflammatory cytokines like IL-17 and TNF-α.[6] While direct in vivo studies with this compound in RA models are not extensively detailed in the provided search results, its ability to inhibit key inflammatory mediators suggests its utility in studying the contribution of the NOD2 pathway to arthritis pathogenesis.

  • Multiple Sclerosis (MS): The role of RIPK2 has been investigated in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS.[6][13] RIPK2-deficient mice immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) showed reduced T cell infiltration into the central nervous system, decreased inflammatory infiltrate and axon demyelination in the spinal cord, and less severe hind-limb paralysis.[6] The use of RIPK2 inhibitors like WEHI-345 in the EAE model has also shown therapeutic benefit, suggesting that this compound could be a valuable tool for further dissecting the role of this pathway in neuroinflammation.[6]

Limitations and Future Directions

Despite its potency and selectivity as a research tool, this compound was not progressed as a clinical drug candidate due to several limiting factors. These include off-target activity against the hERG ion channel and Cyp3A4, as well as a suboptimal pharmacokinetic profile that would not achieve a therapeutic response within an acceptable dose range in humans.[1][6][14]

Nevertheless, this compound remains a valuable preclinical tool for elucidating the role of RIPK2 in inflammatory processes. Its use in acute in vivo inflammation models is supported by sufficient systemic exposure in rodents.[1] Future research could leverage this compound to further explore the intricate role of NOD-like receptor signaling in a broader range of inflammatory and autoimmune diseases. The insights gained from studies using this compound have also paved the way for the development of second-generation RIPK2 inhibitors with improved safety and pharmacokinetic profiles.[6]

References

GSK583 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK583 is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system downstream of the pattern recognition receptors NOD1 and NOD2.[1][2] While demonstrating exquisite potency for RIPK2, this compound has been relegated to a tool compound due to off-target activities, primarily against the hERG ion channel and CYP3A4, and a suboptimal pharmacokinetic profile, which have precluded its development as a clinical drug candidate.[3][4] This guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its on-target and off-target activities, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified across a range of biochemical and cellular assays. The data reveals high potency against its primary target, RIPK2, with diminishing activity against other kinases and cellular targets.

Table 1: In Vitro and Cellular Inhibitory Activity of this compound

Target/AssaySpecies/SystemIC50Reference(s)
Primary Target
RIPK2 (cell-free)Human5 nM[3][4][5][6]
RIPK2 (cell-free)Rat2 nM[6]
Off-Targets (Biochemical)
RIPK3 (cell-free)Human16 nM[5][6]
hERG ion channel-7.45 µM[6]
CYP3A4-5 µM[6]
Cellular Assays
MDP-stimulated TNFα productionPrimary Human Monocytes8 nM[4][5]
MDP-stimulated IL-8 secretionHEK293 cells (over-expressing NOD2)18 nM
MDP-induced TNFα productionHuman Whole Blood237 nM[3][4]
MDP-induced TNFα productionRat Whole Blood133 nM[4]
TNFα and IL-6 productionHuman Crohn's and Ulcerative Colitis biopsy explants~200 nM[5]

Table 2: Kinase Selectivity Profile of this compound

This compound was profiled against a panel of 300 kinases at a concentration of 1 µM and demonstrated excellent selectivity.[4]

Kinase PanelConcentrationObservationsReference(s)
300 Kinases1 µMExcellent selectivity, with only two kinases showing approximately 30% inhibition.[5]
p38α and VEGFR2Not specifiedStrong selectivity over these kinases.

Table 3: Cellular Selectivity Profile of this compound

In primary human monocytes, this compound shows strong selectivity for NOD1/NOD2-mediated signaling pathways over other innate immune signaling pathways at a concentration of 1 µM.

Signaling PathwayStimulantCytokine MeasuredInhibition at 1 µM this compoundReference(s)
NOD1/NOD2 (RIPK2-dependent)
NOD1iE-DAPIL-8Complete[6]
NOD2MDPTNFαComplete[6]
TLR/Cytokine Receptor (RIPK2-independent)
TLR2Pam2Csk4TNFαWeak[6]
TLR4LPSTNFαWeak[6]
TLR7GardiquimodIL-8Weak[6]
IL-1RIL-1βTNFαWeak[6]
TNFRTNFαIL-8Weak[6]

Experimental Protocols

Fluorescence Polarization (FP) Kinase Binding Assay

This assay quantitatively measures the binding affinity of this compound to the ATP binding pocket of RIPK2 and other kinases.

Principle: The assay is based on the principle that the fluorescence polarization of a small fluorescently labeled ligand (tracer) increases upon binding to a larger protein kinase. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in fluorescence polarization.

Methodology:

  • Reagents:

    • Purified, full-length FLAG-His tagged RIPK2 kinase.

    • A fluorescently labeled ATP-competitive ligand (tracer).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[4]

    • This compound serially diluted in 100% DMSO.

  • Procedure:

    • 100 nL of the this compound dilution series is dispensed into wells of a multiwell plate.

    • 5 µL of RIPK2 kinase solution is added to each well at twice the final assay concentration and incubated for 10 minutes at room temperature.

    • 5 µL of the fluorescently labeled tracer solution is added to each well at twice the final assay concentration.

    • The plate is incubated for at least 10 minutes at room temperature to reach binding equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to controls (no inhibitor).

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.[4]

Cellular Cytokine Release Assay

This assay assesses the functional potency of this compound in inhibiting RIPK2-mediated downstream signaling in a cellular context.

Principle: Activation of NOD1 and NOD2 receptors in immune cells by their respective ligands triggers a RIPK2-dependent signaling cascade, culminating in the production and release of pro-inflammatory cytokines such as TNFα and IL-8. This compound is expected to inhibit this cytokine release in a dose-dependent manner.

Methodology:

  • Cell System:

    • Primary human monocytes or HEK293 cells over-expressing NOD2.

  • Reagents:

    • This compound serially diluted in cell culture medium.

    • NOD1/NOD2 ligands (e.g., Muramyl Dipeptide - MDP for NOD2).

    • Ligands for other PRRs (e.g., LPS for TLR4) to assess selectivity.

    • ELISA or other immunoassay kits for cytokine quantification.

  • Procedure:

    • Cells are pre-treated with various concentrations of this compound for 30 minutes.

    • Cells are then stimulated with the appropriate ligand (e.g., MDP) for 6 hours.

    • The cell culture supernatant is collected.

    • The concentration of the released cytokine (e.g., TNFα or IL-8) in the supernatant is measured by immunoassay.

  • Data Analysis:

    • The percentage of inhibition of cytokine release is calculated for each this compound concentration.

    • IC50 values are determined from the resulting dose-response curves.

Mandatory Visualizations

Signaling Pathway

Gsk583_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial Peptidoglycan (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment XIAP XIAP RIPK2->XIAP TAK1 TAK1 Complex RIPK2->TAK1 Activation Ub Ubiquitination XIAP->Ub E3 Ligase Ub->RIPK2 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Gene_Transcription Gene Transcription NFkB->Gene_Transcription MAPK->Gene_Transcription This compound This compound This compound->RIPK2 Inhibition Cytokines Pro-inflammatory Cytokines (TNFα, IL-6, IL-8) Gene_Transcription->Cytokines

Caption: NOD2 signaling pathway and the inhibitory action of this compound on RIPK2.

Experimental Workflow

Gsk583_Experimental_Workflow cluster_biochemical Biochemical Assay (Fluorescence Polarization) cluster_cellular Cellular Assay (Cytokine Release) FP_Start Start FP_Reagents Prepare Reagents: - RIPK2 Kinase - Fluorescent Tracer - this compound Dilutions FP_Start->FP_Reagents FP_Incubate1 Incubate this compound with RIPK2 FP_Reagents->FP_Incubate1 FP_Incubate2 Add Tracer and Incubate FP_Incubate1->FP_Incubate2 FP_Measure Measure Fluorescence Polarization FP_Incubate2->FP_Measure FP_Analyze Calculate % Inhibition and IC50 FP_Measure->FP_Analyze FP_End End FP_Analyze->FP_End Cell_Start Start Cell_Culture Culture Primary Human Monocytes Cell_Start->Cell_Culture Cell_Pretreat Pre-treat cells with this compound Cell_Culture->Cell_Pretreat Cell_Stimulate Stimulate with MDP Cell_Pretreat->Cell_Stimulate Cell_Incubate Incubate for 6 hours Cell_Stimulate->Cell_Incubate Cell_Collect Collect Supernatant Cell_Incubate->Cell_Collect Cell_Measure Measure TNFα/IL-8 via Immunoassay Cell_Collect->Cell_Measure Cell_Analyze Calculate % Inhibition and IC50 Cell_Measure->Cell_Analyze Cell_End End Cell_Analyze->Cell_End

Caption: Experimental workflows for determining this compound's biochemical and cellular activity.

References

Gsk583: A Technical Whitepaper on a Potent and Selective RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Gsk583, a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This compound has been instrumental as a tool compound for elucidating the role of RIPK2 in innate immunity and inflammatory signaling pathways. While its progression as a clinical candidate was halted due to off-target effects, its value in preclinical research remains significant.

Discovery and Rationale

This compound was identified through structure-activity relationship (SAR) studies aimed at developing potent and selective inhibitors of RIPK2 kinase.[1] RIPK2 is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[2][3][4] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of downstream signaling cascades, including the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6][7] This activation results in the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response.[5] Dysregulation of the NOD-RIPK2 pathway is implicated in various inflammatory and autoimmune diseases, making RIPK2 a compelling therapeutic target.[3][8] this compound emerged from a screening strategy designed to identify potent, efficient, and selective inhibitors of RIPK2 kinase.[2]

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the ATP-binding site of the RIPK2 kinase domain.[2] X-ray co-crystal structures have revealed that this compound binds within the ATP pocket of RIPK2, forming a critical hydrogen bond between the N1 of its indazole group and the aspartate 164 residue of the protein.[1] Beyond simple ATP competition, this compound's mechanism of action involves the allosteric inhibition of the RIPK2-XIAP (X-linked inhibitor of apoptosis protein) interaction.[5] The binding of this compound to the orthosteric site of RIPK2 induces conformational changes that prevent the interaction with XIAP, an E3 ligase essential for RIPK2 ubiquitination and subsequent downstream signaling.[5] This disruption of the RIPK2-XIAP protein-protein interaction (PPI) is a key feature of potent NOD pathway inhibitors.[5][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound

Target/AssaySpeciesIC50Reference(s)
RIPK2 (Cell-free assay)Human5 nM[7][10][11][12][13][14][15]
RIPK2 (Cell-free assay)Rat2 nM[13]
RIP3 (Cell-free assay)Human16 nM[10]
MDP-stimulated TNFα productionHuman Primary Monocytes8 nM[10][15]
MDP-induced TNFα productionHuman Whole Blood237 nM[11][15]
MDP-induced TNFα productionRat Whole Blood133 nM[11][15]
TNF-α and IL-6 productionHuman Crohn's Disease and Ulcerative Colitis Biopsies~200 nM[10][12][16]
RIPK2-XIAP Interaction-26.22 nM[5]

Table 2: Selectivity Profile of this compound

Kinase/TargetActivityReference(s)
Panel of 300 kinasesExcellent selectivity[11][13]
p38αLow to no inhibition[11][13]
VEGFR2Low to no inhibition[11][13]
BRKSome inhibition[13]
Aurora ASome inhibition[13]
hERG ion channelInhibition (limiting factor for clinical development)[1][10][14]
Cyp3A4Inhibition (limiting factor for clinical development)[10][14]

Experimental Protocols

RIPK2 Fluorescent Polarization (FP) Binding Assay

This assay quantifies the binding of compounds to the ATP-binding pocket of RIPK2.

  • Principle: The assay measures the change in polarization of fluorescently labeled ATP-competitive ligand upon displacement by a test compound.

  • Reagents:

    • Full-length FLAG His-tagged RIPK2 purified from a baculovirus expression system.

    • A fluorescently labeled, reversible, and ATP-competitive ligand.

    • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.

    • Test compounds prepared in 100% DMSO.

  • Procedure:

    • Dispense 100 nL of test compound into individual wells of a multiwell plate.

    • Add 5 µL of RIPK2 solution (at twice the final assay concentration) to the wells and incubate for 10 minutes at room temperature.

    • Add 5 µL of the fluorescently labeled ligand (at twice the final assay concentration of 5 nM).

    • Incubate for a specified period.

    • Measure the fluorescence polarization.

    • Calculate percent inhibition and IC50 values using a four-parameter logistic equation.[11][14]

Cellular Assay for Cytokine Production

This protocol assesses the ability of this compound to inhibit NOD-dependent pro-inflammatory cytokine production in primary human monocytes.

  • Principle: Measures the inhibition of muramyl dipeptide (MDP, a NOD2 agonist)-stimulated production of cytokines like TNFα.

  • Cells: Primary human monocytes.

  • Procedure:

    • Pre-treat monocytes with varying concentrations of this compound for 30 minutes.

    • Stimulate the cells with MDP for 6 hours.

    • Collect the cell supernatant.

    • Measure the concentration of TNFα (or other cytokines like IL-8) in the supernatant using an immunoassay (e.g., ELISA).

    • Calculate percent inhibition and IC50 values.[10]

In Vivo Murine Peritonitis Model

This in vivo model evaluates the efficacy of this compound in a model of acute inflammation.

  • Animals: Female Crl:CD(SD) rats or mice.

  • Procedure:

    • Dose animals orally with vehicle or this compound.

    • After 15 minutes, challenge the animals with an intravenous (IV) or intraperitoneal injection of MDP.

    • After a set time (e.g., 2 hours), sacrifice the animals and collect terminal serum.

    • Quantify serum cytokine levels (e.g., KC, the rodent orthologue of IL-8) using a suitable platform like MSD (Meso Scale Discovery).

    • For peritonitis models, peritoneal lavage can be performed to measure neutrophil recruitment.

    • Derive IC50 values from blood concentrations of this compound.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and the general workflows of the experiments described.

Gsk583_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1/NOD2 NOD1/NOD2 Bacterial Peptidoglycan->NOD1/NOD2 Activation RIPK2 RIPK2 NOD1/NOD2->RIPK2 Recruitment XIAP XIAP RIPK2->XIAP Interaction TAK1 TAK1 RIPK2->TAK1 Activation IKK Complex IKK Complex RIPK2->IKK Complex Activation XIAP->RIPK2 K63-linked Ubiquitination Ubiquitination Ubiquitination MAPK MAPK TAK1->MAPK Activation NF-kB NF-kB IKK Complex->NF-kB Activation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Transcription MAPK->Pro-inflammatory Genes Transcription This compound This compound This compound->RIPK2 Inhibition Cytokine Production Cytokine Production Pro-inflammatory Genes->Cytokine Production

Caption: this compound inhibits the NOD-RIPK2 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model FP_Assay Fluorescence Polarization Binding Assay FP_Result Determine IC50 for RIPK2 Binding FP_Assay->FP_Result Cell_Assay Cell-Based Cytokine Production Assay Cell_Result Determine IC50 for Cytokine Inhibition Cell_Assay->Cell_Result Animal_Dosing Oral Administration of this compound to Rodents FP_Result->Animal_Dosing Informs In Vivo Studies Cell_Result->Animal_Dosing Informs In Vivo Studies Inflammatory_Challenge MDP Challenge (IV or IP) Animal_Dosing->Inflammatory_Challenge Sample_Collection Serum/Tissue Collection Inflammatory_Challenge->Sample_Collection Analysis Cytokine Quantification Sample_Collection->Analysis Vivo_Result Assess In Vivo Efficacy Analysis->Vivo_Result

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its ability to potently block NOD1/2-mediated inflammatory signaling in a variety of in vitro, ex vivo, and in vivo models has solidified its role as an invaluable research tool.[2][17] Although off-target activities precluded its development as a therapeutic agent, the study of this compound has significantly advanced our understanding of the role of RIPK2 in disease pathogenesis and has provided a blueprint for the development of next-generation RIPK2 inhibitors with improved pharmacological profiles.[1]

References

The Selective RIPK2 Inhibitor GSK583: A Technical Guide to its Modulation of the NF-κB Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a central node in the innate immune response. It is essential for signal transduction downstream of the pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Activation of these receptors by specific bacterial peptidoglycans triggers a signaling cascade culminating in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. Given its pivotal role, RIPK2 has emerged as a key therapeutic target for a range of inflammatory and autoimmune diseases. GSK583 is a potent and highly selective, ATP-competitive inhibitor of RIPK2 kinase activity.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action on the NF-κB pathway, comprehensive quantitative data, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a next-generation RIPK2 inhibitor that has been instrumental as a tool compound for elucidating the role of RIPK2 in NOD1- and NOD2-mediated disease pathogenesis.[1] It exhibits high potency and selectivity for RIPK2 over a broad range of other kinases, making it a valuable asset for in vitro, in vivo, and ex vivo studies.[1] While its development as a clinical candidate was halted due to off-target effects on the hERG ion channel and suboptimal pharmacokinetic properties, its utility in preclinical research remains significant.[2][3]

Mechanism of Action: Inhibition of the NF-κB Pathway

This compound exerts its inhibitory effects by directly targeting the kinase activity of RIPK2. In the canonical NOD1/NOD2 signaling pathway, ligand binding to these intracellular receptors leads to their oligomerization and the recruitment of RIPK2. This proximity facilitates the autophosphorylation and activation of RIPK2, which then undergoes ubiquitination. The ubiquitinated RIPK2 serves as a scaffold to recruit downstream signaling complexes, including the IκB kinase (IKK) complex. The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα, targeting it for proteasomal degradation. The degradation of IκBα liberates the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-8.[4]

This compound, by inhibiting the kinase function of RIPK2, prevents the initial autophosphorylation step, thereby blocking the entire downstream signaling cascade that leads to NF-κB activation.[3] This selective inhibition has been demonstrated to be highly specific to the NOD1/NOD2 pathways, with minimal impact on NF-κB activation triggered by other stimuli, such as those acting through Toll-like receptors (TLRs) or the TNF receptor (TNFR).[5]

Signaling Pathway Diagrams

NOD2_RIPK2_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Activation RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruitment RIPK2_active RIPK2-P (Active) RIPK2_inactive->RIPK2_active Autophosphorylation IKK_complex IKK Complex RIPK2_active->IKK_complex Activation IkBa_NFkB IκBα NF-κB (p65/p50) IKK_complex->IkBa_NFkB Phosphorylation IkBa_P IκBα-P IkBa_NFkB->IkBa_P NFkB_active NF-κB (p65/p50) IkBa_NFkB->NFkB_active Release Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation This compound This compound This compound->RIPK2_inactive Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) DNA->Genes

Figure 1. this compound inhibits the NOD2-RIPK2 signaling pathway.

TNF_alpha_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_complex IKK Complex TRAF2->IKK_complex Activation RIPK1->IKK_complex Activation IkBa_NFkB IκBα NF-κB (p65/p50) IKK_complex->IkBa_NFkB Phosphorylation NFkB_active NF-κB (p65/p50) IkBa_NFkB->NFkB_active Release & Degradation NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes

Figure 2. TNF-α signaling pathway leading to NF-κB activation.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized across a range of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
Target/AssaySpeciesIC50 ValueNotes
Biochemical Assays
RIPK2 Kinase AssayHuman5 nMATP-competitive binding assay.[6]
RIPK2 Kinase AssayRat2 nMATP-competitive binding assay.
RIPK3 Kinase AssayHuman16 nMDemonstrates selectivity over RIPK3.
Cell-Based Assays
MDP-stimulated TNF-α productionHuman Primary Monocytes8 nM[6]
IL-8 productionHEK293 cells18 nM[5]
MDP-stimulated TNF-α productionHuman Whole Blood237 nM[6]
MDP-stimulated TNF-α productionRat Whole Blood133 nM[6]
TNF-α and IL-6 productionHuman Crohn's and Ulcerative Colitis Biopsies~200 nM[5]
RIPK2-XIAP InteractionCaco-2 cells26.22 nMBlocks the protein-protein interaction.[7]
Table 2: In Vivo Efficacy of this compound
Animal ModelParameter MeasuredRoute of AdministrationIn Vivo IC50
RatSerum KC (IL-8 orthologue) levelsOral (p.o.)50 nM (20 ng/mL) from blood concentrations
MouseSerum KC levels and peritoneal neutrophil recruitmentOral (p.o.)37 nM (15 ng/mL) from blood concentrations
Table 3: Selectivity and Off-Target Activity
Off-TargetIC50 ValueNotes
hERG ion channel7.45 µMA key reason for discontinuation of clinical development.[2]
Panel of 300 kinasesMinimal inhibition at 1 µMDemonstrates high kinase selectivity.[6]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound.

RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of this compound to compete with a fluorescently labeled ATP-competitive ligand for binding to the RIPK2 kinase domain.

  • Materials:

    • Recombinant full-length FLAG-His tagged RIPK2

    • Fluorescently labeled ATP-competitive ligand

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS

    • This compound stock solution in 100% DMSO

    • Multiwell plates (e.g., 384-well, low-volume, black)

    • Fluorescence polarization plate reader

  • Protocol:

    • Prepare serial dilutions of this compound in 100% DMSO.

    • Dispense 100 nL of the diluted this compound or DMSO (vehicle control) into the wells of the multiwell plate.

    • Prepare a 2x concentrated solution of RIPK2 in assay buffer. Add 5 µL of this solution to each well and incubate for 10 minutes at room temperature.

    • Prepare a 2x concentrated solution of the fluorescently labeled ligand in assay buffer. Add 5 µL of this solution to each well.

    • Incubate the plate for at least 10 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition relative to controls and determine the IC50 value using a four-parameter logistic fit.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis Compound_Dilution Prepare this compound Serial Dilutions in DMSO Dispense_Compound Dispense 100 nL of this compound/DMSO into Plate Compound_Dilution->Dispense_Compound Add_Enzyme Add 5 µL of 2x RIPK2 (Incubate 10 min) Dispense_Compound->Add_Enzyme Add_Ligand Add 5 µL of 2x Fluorescent Ligand (Incubate 10 min) Add_Enzyme->Add_Ligand Read_FP Measure Fluorescence Polarization Add_Ligand->Read_FP Calculate_IC50 Calculate % Inhibition and IC50 Value Read_FP->Calculate_IC50

Figure 3. Workflow for the RIPK2 fluorescence polarization assay.
Cellular Assay for NF-κB Activation (Cytokine Release)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in response to NOD2 stimulation.

  • Materials:

    • Human primary monocytes or a relevant cell line (e.g., THP-1)

    • Cell culture medium

    • This compound stock solution in DMSO

    • Muramyl dipeptide (MDP) as a NOD2 ligand

    • ELISA or other immunoassay kit for TNF-α or IL-8

    • 96-well cell culture plates

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the this compound dilutions or vehicle (DMSO) for 30 minutes to 1 hour.

    • Stimulate the cells by adding MDP to a final concentration of 1 µg/mL. Include unstimulated controls.

    • Incubate for 6-24 hours (time-dependent on the cytokine being measured).

    • Collect the cell culture supernatant.

    • Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatant using an immunoassay according to the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine release and determine the IC50 value.

Western Blot for IκBα Degradation and p65 Phosphorylation

This method visualizes the inhibition of key steps in the NF-κB signaling cascade.

  • Materials:

    • Cell line responsive to NOD2 stimulation (e.g., HEK293 cells overexpressing NOD2)

    • This compound, MDP

    • Ice-cold PBS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-IκBα, anti-phospho-p65 (Ser536), anti-total p65, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent and imaging system

  • Protocol:

    • Cell Treatment: Seed cells and treat with this compound followed by MDP stimulation as described in the cellular assay protocol. A time course of MDP stimulation (e.g., 0, 15, 30, 60 minutes) is recommended to observe IκBα degradation and p65 phosphorylation.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by SDS-PAGE and transfer to a membrane.

    • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Signal Detection: After further washes, apply ECL reagent and capture the chemiluminescent signal using an imaging system.

    • Analysis: Analyze the band intensities. A decrease in the IκBα band and an increase in the phospho-p65 band upon MDP stimulation should be observed, and this effect should be inhibited by this compound. Normalize to a loading control.[8][9]

Western_Blot_Workflow Cell_Treatment 1. Cell Seeding, This compound Pre-treatment, & MDP Stimulation Cell_Lysis 2. Cell Lysis (RIPA Buffer) Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-IκBα, anti-p-p65) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection & Imaging Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Figure 4. Step-by-step workflow for Western blot analysis.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of RIPK2 kinase. Its ability to specifically block NOD1/NOD2-mediated NF-κB activation has made it an invaluable tool for dissecting the role of this pathway in inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound to further explore the intricacies of innate immune signaling and to validate RIPK2 as a therapeutic target. While not a clinical candidate itself, the insights gained from studies with this compound have paved the way for the development of next-generation RIPK2 inhibitors with improved drug-like properties.

References

Investigating Innate Immunity with Gsk583: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of RIPK2 in Innate Immunity

The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system involves intracellular pattern recognition receptors (PRRs) called nucleotide-binding oligomerization domain (NOD)-like receptors.[1] NOD1 and NOD2 are crucial for detecting specific components of bacterial peptidoglycan in the cytoplasm.[2] Upon recognition of their respective ligands, NOD1 and NOD2 undergo a conformational change, oligomerize, and recruit the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2).[2][3]

RIPK2 is a central adapter protein and a critical mediator of NOD signaling.[4] Its activation is a pivotal event, initiating downstream signaling cascades that are essential for a robust inflammatory response.[1] This activation involves RIPK2 autophosphorylation and subsequent polyubiquitination by E3 ligases such as XIAP (X-linked inhibitor of apoptosis protein).[5][6] The ubiquitinated RIPK2 acts as a scaffold to recruit and activate the TAK1 complex, which in turn activates the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] The culmination of this signaling is the transcription and production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, which orchestrate the immune response to bacterial invasion.[2][5][6]

Given its central role, dysregulation of the NOD-RIPK2 pathway is associated with a variety of autoinflammatory diseases, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target.[2][4][7]

Gsk583: A Potent and Selective RIPK2 Kinase Inhibitor

This compound is a highly potent and selective, ATP-competitive inhibitor of RIPK2 kinase.[9][10][11] It was developed as a next-generation tool compound to probe the function of RIPK2 in complex biological systems.[1] this compound exhibits exquisite selectivity for RIPK2 across the kinome, allowing for precise interrogation of the NOD1 and NOD2 signaling pathways with minimal off-target effects.[6][12] While its potent inhibition of the hERG ion channel and suboptimal pharmacokinetic profile precluded its development as a clinical drug candidate, its high potency and selectivity make it an invaluable tool for preclinical research.[12]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK2, preventing the kinase from autophosphorylating and activating downstream signaling.[12][13] This blockade of RIPK2's kinase activity has been shown to inhibit its ubiquitination, a critical step for the recruitment of downstream signaling components.[8][14] Consequently, the activation of NF-κB and MAPK pathways is suppressed, leading to a dose-dependent reduction in the production of inflammatory cytokines following NOD1 or NOD2 stimulation.[9][14] Studies also indicate that this compound can interfere with the crucial interaction between RIPK2 and the E3 ligase XIAP.[5][15]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, detailing its potency, selectivity, cellular activity, and pharmacokinetic properties.

Table 1: this compound In Vitro Potency and Selectivity

TargetAssay TypeSpeciesIC50Reference(s)
RIPK2 Kinase InhibitionHuman5 nM[9][10][11]
RIPK2 Kinase InhibitionRat2 nM[16][17]
RIPK3 FP Binding AssayHuman16 nM[9]
hERG ElectrophysiologyHuman7.45 µM[7][13]
CYP3A4 FluorescenceHuman5 µM[13]

Table 2: this compound Cellular Activity

Cell Type / SystemStimulationReadoutIC50Reference(s)
Primary Human MonocytesMDP (NOD2 agonist)TNF-α Production8.0 nM[7][9][11]
Human Whole BloodMDP (NOD2 agonist)TNF-α Production237 nM[7][11][12]
Rat Whole BloodMDP (NOD2 agonist)TNF-α Production133 nM[11]
Human CD & UC Biopsy Explants-TNF-α & IL-6 Production~200 nM[7][9][10]
HEK293 cells (overexpressing NOD2)MDP (NOD2 agonist)IL-8 Secretion18 nM[11]
Rat Peritonitis Model (In Vivo)MDP (NOD2 agonist)Cytokine Reduction19 nM[12]

Table 3: this compound Pharmacokinetic Properties

SpeciesParameterValueReference(s)
RatClearanceLow[7][9]
RatVolume of DistributionModerate[7][9]
RatOral BioavailabilityModerate[7][9]
MouseClearanceLow[7][9]
MouseVolume of DistributionModerate[7][9]
MouseOral BioavailabilityModerate[7][9]

Signaling Pathway and Experimental Workflows

NOD2-RIPK2 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by NOD2 activation and the specific point of inhibition by this compound.

NOD2_RIPK2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD2 NOD2 Bacterial Peptidoglycan->NOD2 RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruitment RIPK2_active RIPK2-P (Active) RIPK2_inactive->RIPK2_active Autophosphorylation XIAP XIAP RIPK2_active->XIAP RIPK2_Ub RIPK2-Ub XIAP->RIPK2_Ub Ubiquitination Ub Ubiquitin Ub->XIAP TAK1_complex TAK1 Complex RIPK2_Ub->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK_pathway MAPK Pathway TAK1_complex->MAPK_pathway IκB IκB IKK_complex->IκB Phosphorylation NFκB_inactive NF-κB IκB->NFκB_inactive Degradation IκB->Degradation Degradation NFκB_active NF-κB (Active) NFκB_inactive->NFκB_active Release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB_active->Gene_Expression Translocation This compound This compound This compound->RIPK2_inactive Inhibition

NOD2-RIPK2 signaling pathway and this compound's point of inhibition.
Experimental Workflow: Cellular Cytokine Inhibition Assay

This diagram outlines a typical workflow for assessing the ability of this compound to inhibit cytokine production in primary human monocytes.

Cellular_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Analysis A 1. Isolate Primary Human Monocytes B 2. Plate Cells A->B C 3. Pre-treat with This compound (30 min) B->C D 4. Stimulate with NOD2 Ligand (e.g., MDP) C->D E 5. Incubate (e.g., 6 hours) D->E F 6. Collect Supernatant E->F G 7. Measure Cytokine (e.g., TNF-α) by Immunoassay F->G H 8. Calculate IC50 G->H

Workflow for evaluating this compound's inhibition of cytokine production.

Detailed Experimental Protocols

Protocol 1: RIPK2 Fluorescence Polarization (FP) Binding Assay

This protocol is adapted from descriptions of binding assays used to quantify the interaction of compounds with the RIPK2 ATP binding pocket.[11][13]

Objective: To determine the IC50 value of this compound for RIPK2 kinase by measuring its ability to displace a fluorescently labeled ligand from the ATP binding site.

Materials:

  • Full-length, purified, tagged human RIPK2 protein.

  • Fluorescently labeled ATP-competitive ligand (probe).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS.

  • This compound stock solution (e.g., 10 mM in 100% DMSO).

  • 100% DMSO.

  • Low-volume, black, multiwell plates (e.g., 384-well).

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of this compound in 100% DMSO.

  • Plate Stamping: Using a nano-dispenser, dispense 100 nL of each this compound dilution (and DMSO for controls) into the wells of the multiwell plate.

  • Enzyme Addition: Prepare a solution of RIPK2 in assay buffer at twice the final desired concentration (e.g., 2x Kd,app). Add 5 µL of this solution to each well containing the test compound.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Probe Addition: Prepare a solution of the fluorescent ligand in assay buffer at twice the final desired concentration (e.g., 10 nM for a 5 nM final concentration). Add 5 µL of this solution to each well.

  • Final Incubation: Incubate the plate for at least 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The percent inhibition is calculated relative to high (no enzyme) and low (DMSO only) controls.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Cytokine Production Assay in Human Monocytes

This protocol is based on methods used to assess the cellular activity of this compound in primary immune cells.[9][13]

Objective: To measure the dose-dependent inhibition of NOD2-stimulated TNF-α production by this compound in primary human monocytes.

Materials:

  • Isolated primary human monocytes.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound stock solution (in DMSO).

  • Muramyl dipeptide (MDP), a NOD2 ligand.

  • 96-well cell culture plates.

  • TNF-α immunoassay kit (e.g., ELISA or HTRF).

Procedure:

  • Cell Plating: Seed primary human monocytes in a 96-well plate at a desired density and allow them to adhere.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound (or vehicle control).

  • Incubation: Incubate the cells for 30 minutes at 37°C, 5% CO₂.

  • Stimulation: Add MDP to each well to a final concentration of 1 µg/mL to stimulate NOD2 signaling. Do not add MDP to negative control wells.

  • Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial immunoassay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNF-α production for each this compound concentration relative to the MDP-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Protocol 3: In Vivo MDP-Induced Peritonitis Model in Rats

This protocol describes an acute inflammation model used to evaluate the in vivo efficacy of RIPK2 inhibitors.[11][12]

Objective: To assess the ability of orally administered this compound to inhibit MDP-induced cytokine production in the serum of rats.

Materials:

  • Male Sprague-Dawley rats.

  • This compound formulation for oral gavage.

  • Muramyl dipeptide (MDP) solution for intraperitoneal (i.p.) injection.

  • Anesthesia.

  • Blood collection supplies.

  • Cytokine quantification platform (e.g., MSD).

Procedure:

  • Acclimatization: Acclimate animals to the facility for at least one week before the experiment.

  • Compound Administration: Dose rats orally (p.o.) by gavage with either the vehicle or this compound at various dose levels.

  • Inflammatory Challenge: At a specified time post-compound administration (e.g., 1 hour), challenge the rats with an i.p. injection of MDP to induce peritonitis and a systemic inflammatory response.

  • Blood Collection: At a peak response time post-MDP challenge (e.g., 2 hours), anesthetize the rats and collect terminal blood via cardiac puncture.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum using a multiplex immunoassay platform.

  • Data Analysis:

    • Determine the percent inhibition of cytokine levels in the this compound-treated groups compared to the vehicle-treated, MDP-challenged group.

    • Calculate an in vivo IC50 value by plotting the percent inhibition against the drug concentration in the plasma at the time of sacrifice.

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of RIPK2 kinase.[1][9] Its pharmacological precision has been instrumental in elucidating the central role of RIPK2 in NOD1- and NOD2-mediated innate immune signaling.[1] While not suitable for clinical progression, it remains a critical tool for researchers in academia and industry. The data and protocols provided in this guide offer a comprehensive framework for utilizing this compound to investigate the intricacies of the RIPK2 signaling pathway, validate its role in various inflammatory disease models, and aid in the discovery of next-generation therapeutics targeting this crucial node in innate immunity.

References

Methodological & Application

Gsk583: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Selective RIPK2 Inhibitor for Investigating NOD-like Receptor Signaling

Introduction

Gsk583 is a highly potent and selective, orally bioavailable, and cell-permeable inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] It serves as a valuable chemical probe for elucidating the role of RIPK2 in cellular signaling pathways, particularly those downstream of Nucleotide-binding Oligomerization Domain (NOD)-like receptors NOD1 and NOD2. These pathways are integral to the innate immune response to bacterial pathogens and are implicated in a variety of inflammatory diseases. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of RIPK2, thereby blocking its autophosphorylation and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This inhibition ultimately leads to a reduction in the production of pro-inflammatory cytokines.

Mechanism of Action

This compound specifically targets the kinase activity of RIPK2. Upon activation by upstream NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, a critical step for the recruitment and activation of downstream signaling components that lead to the activation of transcription factors like NF-κB. This compound effectively blocks this autophosphorylation, thereby attenuating the inflammatory response.

Data Presentation

In Vitro Potency and Selectivity of this compound
Target/AssaySpeciesIC50Notes
RIPK2 (enzymatic assay)Human5 nMHighly potent inhibition of the isolated enzyme.[1][2]
RIPK2 (enzymatic assay)Rat2 nMShows high potency against the rat homolog.[3]
MDP-stimulated TNF-α productionHuman Primary Monocytes8 nMDemonstrates potent inhibition of cellular function.[4]
MDP-stimulated TNF-α productionHuman Whole Blood237 nMActivity is maintained in a more complex biological matrix.[2]
MDP-stimulated TNF-α productionRat Whole Blood133 nM
TNF-α and IL-6 productionHuman Crohn's Disease and Ulcerative Colitis Biopsy Explants~200 nMEffective in ex vivo disease models.[4][5]
RIPK3 (enzymatic assay)Human16 nMWhile it binds to RIPK3, it shows no functional inhibition of necroptosis in cellular assays up to 10 µM.[4]
Solubility of this compound
SolventMaximum Concentration
DMSO100 mM[1]
Ethanol20 mM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution, dissolve the compound in sterile, anhydrous DMSO to a final concentration of 10 mM to 100 mM.

    • Note: Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A 10 mM stock solution in DMSO can be stored at -20°C for up to 6 months or -80°C for up to one year.[2]

Protocol 2: General Protocol for this compound Treatment in Cell Culture

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization may be required depending on the cell type and experimental goals.

Materials:

  • Cells of interest cultured in appropriate media

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (serum-containing or serum-free, as required)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Pre-treatment with this compound:

    • For experiments investigating the inhibition of a specific stimulus, pre-incubate the cells with the this compound-containing medium or vehicle control for a designated period before adding the stimulus. A pre-treatment time of 30 minutes is often sufficient.[4]

  • Stimulation (Optional): After the pre-treatment period, add the desired stimulus (e.g., Muramyl Dipeptide (MDP) to activate NOD2) to the wells.

  • Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the endpoint being measured (e.g., 6 hours for cytokine production, or longer for cell viability assays).[4]

  • Endpoint Analysis: Following incubation, harvest the cells or supernatant for downstream analysis. This may include:

    • Cytokine Measurement: Collect the cell culture supernatant to measure the levels of secreted cytokines such as TNF-α, IL-6, or IL-8 using ELISA or other immunoassays.

    • Western Blotting: Lyse the cells to prepare protein extracts for Western blot analysis to assess the phosphorylation status of proteins in the NF-κB or MAPK pathways (e.g., IκBα, p38).

    • Gene Expression Analysis: Isolate RNA from the cells for RT-qPCR analysis to measure the expression of target genes.

    • Cell Viability Assays: Perform assays such as MTT or CellTiter-Glo to assess the effect of this compound on cell viability.

Recommended Concentration Range:

  • For most cell-based assays, a concentration range of 1 nM to 10 µM is a good starting point for dose-response experiments.

  • A concentration of 1 µM is often used to achieve complete inhibition of NOD1/NOD2 signaling while maintaining selectivity against other pathways.[4]

Mandatory Visualizations

Signaling Pathway of this compound Inhibition

Gsk583_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits and activates TAK1 TAK1 Complex RIPK2->TAK1 activates IKK IKK Complex RIPK2->IKK activates This compound This compound This compound->RIPK2 inhibits MAPK MAPK (p38, JNK) TAK1->MAPK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NFkB->Gene_Expression translocates and activates MAPK->Gene_Expression activates

Caption: this compound inhibits RIPK2 kinase activity, blocking downstream NF-κB and MAPK signaling.

Experimental Workflow for this compound Treatment

Gsk583_Workflow Start Start Seed_Cells 1. Seed cells and allow to adhere Start->Seed_Cells Prepare_this compound 2. Prepare this compound working solutions Seed_Cells->Prepare_this compound Pretreat 3. Pre-treat cells with this compound (30 min) Prepare_this compound->Pretreat Stimulate 4. Add stimulus (e.g., MDP) Pretreat->Stimulate Incubate 5. Incubate for defined period (e.g., 6h) Stimulate->Incubate Analyze 6. Endpoint Analysis (ELISA, WB, qPCR) Incubate->Analyze End End Analyze->End

Caption: A typical experimental workflow for evaluating the effect of this compound in cell culture.

References

Application Notes and Protocols for GSK583: A Potent and Selective RIPK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of GSK583 for in vivo studies. This compound is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the NOD1/NOD2 pathway. Inhibition of RIPK2 by this compound effectively blocks the production of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a valuable tool for studying inflammatory and autoimmune diseases.[1][2] This document offers protocols for solubilizing this compound and preparing it for oral administration in animal models, along with a summary of its solubility in common laboratory solvents.

Data Presentation: this compound Solubility

The solubility of this compound in various solvents is crucial for the preparation of stock solutions and formulations for both in vitro and in vivo experiments. The following table summarizes the known solubility of this compound.

SolventSolubilityNotes
DMSO≥ 100 mg/mL (≥ 250.97 mM)Hygroscopic DMSO can affect solubility; it is recommended to use a fresh, unopened vial.[1]
Soluble to 100 mM[3][4]
EthanolSoluble to 20 mM[3][4]
In vivo formulation≥ 2.5 mg/mLA clear solution can be achieved with a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Signaling Pathway of this compound

This compound targets and inhibits RIPK2, a central kinase in the NOD-like receptor signaling pathway. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent downstream signaling cascades that result in the production of inflammatory cytokines. This compound's inhibition of RIPK2 blocks these inflammatory responses.

GSK583_Signaling_Pathway cluster_membrane cluster_cytosol PAMPs Bacterial Peptidoglycans (PAMPs) NOD1_NOD2 NOD1 / NOD2 PAMPs->NOD1_NOD2 Activation RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment & Activation Downstream Downstream Signaling (e.g., NF-κB, MAPKs) RIPK2->Downstream This compound This compound This compound->RIPK2 Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Downstream->Cytokines Production

Caption: this compound inhibits the NOD1/NOD2 signaling pathway by targeting RIPK2.

Experimental Protocols

Preparation of this compound for In Vivo Oral Administration

This protocol details the preparation of a this compound formulation suitable for oral gavage in rodents. The vehicle is a mixture of DMSO, PEG300, Tween-80, and saline, designed to enhance the solubility and bioavailability of the compound.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.

  • Prepare the final formulation.

    • The following steps describe the preparation of 1 mL of the final dosing solution as an example. The volumes can be scaled as needed.

    • In a sterile tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the this compound stock solution in DMSO (this will result in a final DMSO concentration of 10%). Mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

    • Finally, add 450 µL of saline to the mixture to reach a final volume of 1 mL. Vortex thoroughly.

    • The final concentration of this compound in this example would be 2.5 mg/mL. The concentration can be adjusted by altering the concentration of the initial DMSO stock solution.

  • Administration.

    • It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.

    • Administer the formulation to the animals via oral gavage at the desired dosage. Published studies have used doses of 0.1, 1, and 10 mg/kg in mice and rats.[1]

Experimental Workflow for In Vivo Efficacy Study

This diagram outlines a typical workflow for assessing the efficacy of this compound in a murine model of inflammation induced by muramyl dipeptide (MDP), a component of bacterial cell walls that activates the NOD2 pathway.

InVivo_Workflow start Start acclimatize Animal Acclimatization start->acclimatize grouping Randomize into Treatment Groups (Vehicle, this compound doses) acclimatize->grouping dosing Oral Administration of This compound or Vehicle grouping->dosing challenge Inflammatory Challenge (e.g., MDP injection) dosing->challenge 15 min post-dosing collection Sample Collection (e.g., Blood, Peritoneal Lavage) challenge->collection 2-4 hours post-challenge analysis Analysis of Inflammatory Markers (e.g., Cytokine levels, Neutrophil count) collection->analysis end End analysis->end

Caption: A typical experimental workflow for in vivo studies with this compound.

Disclaimer: These protocols and application notes are intended for research use only by qualified personnel. The user is responsible for validating these methods for their specific applications and for adhering to all applicable safety and animal welfare regulations.

References

Application Notes and Protocols: Western Blot Analysis of the NOD2 Pathway with GSK583

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the NOD2 signaling pathway and the inhibitory effects of GSK583, a potent and selective RIPK2 inhibitor.

Introduction to the NOD2 Signaling Pathway

The Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) is an intracellular pattern recognition receptor crucial for the innate immune response to bacterial components.[1][2] Upon recognition of its ligand, muramyl dipeptide (MDP), a component of bacterial peptidoglycan, NOD2 undergoes a conformational change and oligomerizes.[1][3] This activation leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through a CARD-CARD interaction.[1][4] The binding of RIPK2 to NOD2 is a critical step that initiates downstream signaling cascades.

Activated RIPK2 undergoes autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream signaling complexes, including the IKK complex (IκB kinase).[4] The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokines and other immune response genes.[1][4]

Mechanism of Action of this compound

This compound is a highly potent and selective, ATP-competitive inhibitor of RIPK2 kinase activity.[5][6] By binding to the ATP-binding pocket of RIPK2, this compound prevents its autophosphorylation and subsequent activation. This inhibition of RIPK2 kinase function effectively blocks the downstream signaling cascade, preventing the phosphorylation and degradation of IκBα and the subsequent activation of NF-κB.[7] this compound has been shown to potently inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to NOD2 activation.[5][6]

Analysis of the NOD2 Signaling Pathway by Western Blot

Western blot analysis is a powerful technique to dissect the NOD2 signaling pathway and assess the efficacy of inhibitors like this compound. By measuring the levels of key proteins and their post-translational modifications, researchers can monitor the activation state of the pathway. Key proteins to analyze include:

  • NOD2: To confirm its expression in the cell type of interest.

  • Total RIPK2: To monitor the overall level of the protein.

  • Phospho-RIPK2 (p-RIPK2): As a direct marker of RIPK2 activation.

  • Total IκBα: To assess its degradation upon pathway activation.

  • Phospho-IκBα (p-IκBα): As a marker for its impending degradation.

  • Loading Control (e.g., β-actin, GAPDH): To ensure equal protein loading across lanes.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes from Western blot analysis of the NOD2 pathway upon stimulation with MDP and treatment with this compound. The data is presented as a percentage of the stimulated control (MDP alone).

Target ProteinUntreated ControlMDP Stimulation (e.g., 10 µg/mL)MDP + this compound (e.g., 1 µM)
p-RIPK2 Undetectable / Low100%< 10%
Total RIPK2 100%~100%~100%
p-IκBα Undetectable / Low100%< 15%
Total IκBα 100%< 20%> 80%
β-actin 100%100%100%

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line that expresses the components of the NOD2 pathway, such as human monocytic THP-1 cells or HEK293 cells stably expressing NOD2.

  • Cell Seeding: Seed the cells at an appropriate density in 6-well plates to achieve 80-90% confluency on the day of the experiment.

  • This compound Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 0.1 - 10 µM) or vehicle (DMSO) for 1-2 hours.[8]

  • MDP Stimulation: Stimulate the cells with a NOD2 agonist, such as MDP (e.g., 1-10 µg/mL), for the appropriate time (e.g., 15-60 minutes for phosphorylation events, 1-4 hours for protein degradation).

  • Control Groups: Include the following control groups in your experiment:

    • Untreated cells (negative control)

    • Vehicle-treated cells stimulated with MDP (positive control)

    • Cells treated with this compound alone

Protein Lysate Preparation
  • Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay.

Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA (bovine serum albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest (e.g., anti-p-RIPK2, anti-IκBα) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[4][5]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.

Visualizations

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_out MDP MDP_in MDP MDP_out->MDP_in NOD2 NOD2 MDP_in->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits p_RIPK2 p-RIPK2 RIPK2->p_RIPK2 Autophosphorylation IKK IKK Complex p_RIPK2->IKK Activates p_IKK p-IKK IKK->p_IKK IkBa_NFkB IκBα NF-κB p_IKK->IkBa_NFkB p_IkBa p-IκBα NF-κB IkBa_NFkB->p_IkBa Phosphorylation Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB NF-κB p_IkBa->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Activates This compound This compound This compound->p_RIPK2 Inhibits Western_Blot_Workflow Start Cell Culture & Treatment (MDP +/- this compound) Lysis Protein Lysate Preparation Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS SDS-PAGE Quant->SDS Transfer Protein Transfer (PVDF Membrane) SDS->Transfer Block Blocking (5% Milk or BSA) Transfer->Block PrimaryAb Primary Antibody Incubation (e.g., anti-p-RIPK2, anti-IκBα) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect Detection (ECL Substrate) SecondaryAb->Detect Analysis Densitometry Analysis Detect->Analysis

References

Application Notes and Protocols for Measuring Cytokine Inhibition (TNF-α, IL-6) with GSK583

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key serine/threonine kinase involved in the innate immune response.[1][2][3] RIPK2 is a critical downstream signaling partner of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[3][4] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating signaling cascades that lead to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5] These pathways are central to the transcriptional upregulation of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4][5]

Dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Therefore, pharmacological inhibition of RIPK2 with molecules like this compound presents a promising therapeutic strategy for modulating the inflammatory response. These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory effects on TNF-α and IL-6 production.

Mechanism of Action: this compound in the NOD2-RIPK2 Signaling Pathway

This compound is an ATP-competitive inhibitor of RIPK2. By binding to the ATP-binding pocket of RIPK2, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways.[3] This ultimately leads to the suppression of NF-κB and MAPK activation, thereby inhibiting the production and secretion of inflammatory cytokines such as TNF-α and IL-6.[5][6]

GSK583_Mechanism_of_Action This compound Mechanism of Action in the NOD2-RIPK2 Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 RIPK2->TAK1 Activation This compound This compound This compound->RIPK2 Inhibition IKK_Complex IKK Complex TAK1->IKK_Complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NF_kB NF-κB IKK_Complex->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Translocation MAPK->Nucleus Activation of Transcription Factors TNF_IL6 TNF-α & IL-6 Gene Transcription Nucleus->TNF_IL6

This compound inhibits RIPK2, blocking downstream signaling to reduce TNF-α and IL-6.

Data Presentation: Quantitative Inhibition of TNF-α and IL-6 by this compound

The inhibitory potency of this compound on TNF-α and IL-6 production has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) values are summarized below.

Cell Type/SystemStimulusCytokine MeasuredThis compound IC50Reference
Primary Human MonocytesMDPTNF-α8.0 nM[5]
Human Whole BloodMDPTNF-α237 nM[5]
Human Crohn's Disease (CD) and Ulcerative Colitis (UC) Biopsy AssaysEndogenousTNF-α and IL-6~200 nM[5]
HEK293 cells-IL-88 nM[6]

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing the inhibitory effect of this compound on TNF-α and IL-6 production involves cell culture, stimulation in the presence of the inhibitor, collection of cell supernatants, and quantification of cytokine levels using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental_Workflow Experimental Workflow for Assessing Cytokine Inhibition Cell_Culture 1. Cell Culture (e.g., THP-1 monocytes) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding GSK583_Treatment 3. Pre-treatment with this compound (various concentrations) Cell_Seeding->GSK583_Treatment Stimulation 4. Stimulation (e.g., with MDP) GSK583_Treatment->Stimulation Incubation 5. Incubation (e.g., 18-24 hours) Stimulation->Incubation Supernatant_Collection 6. Collection of Cell Supernatant Incubation->Supernatant_Collection ELISA 7. Cytokine Quantification (ELISA) (TNF-α and IL-6) Supernatant_Collection->ELISA Data_Analysis 8. Data Analysis (IC50 determination) ELISA->Data_Analysis

Workflow for measuring cytokine inhibition by this compound.
Protocol 1: In Vitro Inhibition of TNF-α and IL-6 in THP-1 Monocytes

This protocol describes the measurement of TNF-α and IL-6 inhibition by this compound in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound

  • Muramyl dipeptide (MDP)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Human IL-6 ELISA kit

  • DMSO (vehicle for this compound)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium containing 100 ng/mL PMA.

    • Incubate for 48-72 hours to allow for adherence and differentiation.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • After differentiation, gently aspirate the PMA-containing medium and wash the cells once with fresh medium.

    • Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and an unstimulated control (medium only).

    • Pre-incubate the plate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a stock solution of MDP in sterile water or PBS.

    • Add MDP to the wells to a final concentration of 10 µg/mL (or an empirically determined optimal concentration). Do not add MDP to the unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants for cytokine analysis. Supernatants can be stored at -80°C if not analyzed immediately.

Protocol 2: Quantification of TNF-α and IL-6 by ELISA

This protocol provides a general procedure for a sandwich ELISA. Refer to the manufacturer's instructions for the specific ELISA kit being used for detailed volumes and incubation times.

Materials:

  • Human TNF-α and IL-6 ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Collected cell culture supernatants

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer.

    • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Prepare a standard curve using the recombinant cytokine standards provided in the kit.

    • Add 100 µL of standards, controls, and collected cell supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate.

    • Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development:

    • Wash the plate.

    • Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction and Reading the Plate:

    • Add the stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of TNF-α and IL-6 in each sample.

  • Calculate the percentage of cytokine inhibition for each this compound concentration relative to the stimulated vehicle control.

    • % Inhibition = [1 - (Cytokine concentration with this compound / Cytokine concentration of vehicle control)] x 100

  • Plot the percentage inhibition against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the NOD-RIPK2 signaling pathway in inflammation. The protocols outlined in these application notes provide a framework for accurately measuring the inhibitory effects of this compound on the production of the key pro-inflammatory cytokines TNF-α and IL-6. These assays are essential for understanding the pharmacological profile of RIPK2 inhibitors and their potential therapeutic applications in inflammatory diseases.

References

Application Notes and Protocols: GSK583 in a Mouse Peritonitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing GSK583, a potent and selective RIPK2 kinase inhibitor, in a mouse model of peritonitis. This information is intended to guide researchers in studying the anti-inflammatory effects of this compound in the context of acute peritoneal inflammation.

Introduction

This compound is a highly selective and potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2] RIPK2 is essential for the downstream signaling of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans.[2] Activation of the NOD1/2-RIPK2 pathway leads to the production of pro-inflammatory cytokines and chemokines, driving inflammatory responses. By inhibiting RIPK2, this compound effectively blocks this cascade, making it a valuable tool for investigating the role of RIPK2 in inflammatory diseases.[1][2] The mouse peritonitis model is a widely used and robust in vivo assay to study acute inflammation, characterized by the rapid recruitment of leukocytes, primarily neutrophils, into the peritoneal cavity.

Mechanism of Action of this compound

This compound is an orally active and selective inhibitor of RIPK2 kinase with an IC50 of 5 nM.[1] It functions by competing with ATP for the binding site on the RIPK2 kinase domain. This inhibition prevents the autophosphorylation and subsequent activation of RIPK2, thereby blocking the downstream activation of NF-κB and MAPK signaling pathways. Consequently, the production and release of key inflammatory mediators such as TNF-α, IL-6, and chemokines are suppressed.[1]

Signaling Pathway

RIPK2_Signaling_Pathway cluster_cell Immune Cell MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 Complex RIPK2->TAK1 activates This compound This compound This compound->RIPK2 inhibits IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines induces transcription of

Caption: this compound inhibits RIPK2, blocking the NOD2 signaling cascade.

Experimental Protocols

This section provides detailed protocols for inducing peritonitis in mice and for the administration of this compound to evaluate its anti-inflammatory efficacy.

Muramyl Dipeptide (MDP)-Induced Peritonitis Model

This model is particularly relevant for studying the effects of this compound as MDP is a specific ligand for NOD2, which signals through RIPK2.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Muramyl dipeptide (MDP)

  • Sterile phosphate-buffered saline (PBS)

  • 8-12 week old C57BL/6 or BALB/c mice

  • Gavage needles

  • Syringes and needles (25-27G)

  • Peritoneal lavage buffer (ice-cold PBS with 2 mM EDTA)

  • FACS tubes

  • Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes

  • ELISA kits for cytokine analysis (e.g., TNF-α, IL-6, KC)

Procedure:

  • This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1, and 10 mg/kg).[1]

  • Animal Dosing: Administer this compound or vehicle orally (p.o.) to mice 15-30 minutes prior to the MDP challenge.[1]

  • Peritonitis Induction: Prepare a solution of MDP in sterile PBS. Induce peritonitis by administering an intraperitoneal (i.p.) injection of MDP (e.g., 30 µg per mouse).[1]

  • Sample Collection: At a predetermined time point post-MDP challenge (e.g., 4 hours for neutrophil recruitment), euthanize the mice.[1]

  • Peritoneal Lavage: Expose the peritoneal cavity and perform a lavage by injecting 5-10 mL of ice-cold peritoneal lavage buffer. Gently massage the abdomen to dislodge cells, and then carefully collect the lavage fluid.

  • Cell Analysis:

    • Determine the total number of cells in the lavage fluid using a hemocytometer or an automated cell counter.

    • Perform differential cell counts to quantify neutrophils, macrophages, and other immune cells using flow cytometry with specific cell surface markers.

  • Cytokine Analysis: Centrifuge the peritoneal lavage fluid and collect the supernatant. Measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, KC) using ELISA kits.

Experimental Workflow

Experimental_Workflow cluster_workflow MDP-Induced Peritonitis Workflow start Start dosing Oral Administration (this compound or Vehicle) start->dosing challenge Intraperitoneal Injection (MDP) dosing->challenge 15-30 min incubation Incubation (e.g., 4 hours) challenge->incubation euthanasia Euthanasia & Sample Collection incubation->euthanasia lavage Peritoneal Lavage euthanasia->lavage analysis Cell & Cytokine Analysis lavage->analysis end End analysis->end

References

Application Notes and Protocols: GSK583 in Human Monocyte-Derived Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in studies involving human monocyte-derived macrophages (hMDMs). This document includes a summary of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a highly selective and potent small molecule inhibitor of RIPK2 kinase.[1][2] RIPK2 is a critical signaling node in the innate immune system, primarily downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[2][3] Upon recognition of their respective ligands, such as muramyl dipeptide (MDP) from bacterial peptidoglycan by NOD2, RIPK2 is activated, leading to the induction of pro-inflammatory signaling pathways, including NF-κB and MAPK.[3] This results in the production of inflammatory cytokines like TNF-α and IL-6.[1][4] Given the role of NOD2-RIPK2 signaling in inflammatory diseases, this compound serves as a valuable tool for investigating the function of this pathway in immune cells like macrophages.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of RIPK2's kinase activity.[3] By binding to the ATP pocket of RIPK2, this compound prevents the autophosphorylation and subsequent activation of the kinase. This, in turn, blocks the recruitment and activation of downstream signaling components, effectively inhibiting the production of inflammatory cytokines and other mediators in response to NOD1 and NOD2 stimulation.[1][3] this compound has demonstrated high selectivity for RIPK2, with minimal off-target effects on a broad range of other kinases, making it a precise tool for studying RIPK2-dependent signaling.[5]

Quantitative Data

The following tables summarize the reported inhibitory activity of this compound in human primary cells. Note that the primary data available is for human monocytes, the precursors to hMDMs. Researchers should consider these values as a starting point for determining optimal concentrations in differentiated macrophages.

Table 1: In Vitro Inhibitory Activity of this compound

Assay DescriptionCell TypeStimulantMeasured CytokineIC50 ValueReference(s)
Cytokine Production InhibitionPrimary Human MonocytesMDPTNF-α8 nM[1][4][5]
Cytokine Production InhibitionHuman Whole BloodMDPTNF-α237 nM[4][5]
Cytokine Production InhibitionHuman Crohn's Disease and Ulcerative Colitis Biopsy ExplantsEndogenousTNF-α and IL-6~200 nM[1]

Table 2: Biochemical and Cellular Selectivity of this compound

Assay DescriptionTarget/AssayIC50 Value / ObservationReference(s)
Biochemical InhibitionRIPK2 Kinase5 nM[1][5]
Biochemical InhibitionRIPK3 Kinase16 nM[1]
Cellular Necroptosis InhibitionRIPK3-dependent NecroptosisNo inhibition up to 10 µM[1]
Kinase Panel SelectivityPanel of 300 KinasesExcellent selectivity at 1 µM[5]
Cellular Pathway Selectivity (at 1 µM)NOD1/NOD2 SignalingComplete inhibition[1]
Cellular Pathway Selectivity (at 1 µM)TLR2, TLR4, TLR7, IL-1R, TNFR SignalingLittle to no inhibition[1]

Signaling Pathways and Experimental Workflow

NOD2-RIPK2 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the NOD2 signaling cascade and the point of inhibition by this compound.

NOD2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates IKK_Complex IKK Complex RIPK2->IKK_Complex Activates NFkB NF-κB IKK_Complex->NFkB Activates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocates & Induces This compound This compound This compound->RIPK2 Inhibits Kinase Activity

NOD2 signaling pathway and this compound inhibition.
Experimental Workflow for hMDM Generation and this compound Treatment

This diagram outlines the key steps from monocyte isolation to data analysis when studying the effects of this compound.

Experimental_Workflow PBMCs Isolate PBMCs from Whole Blood Monocytes Isolate CD14+ Monocytes PBMCs->Monocytes Differentiation Differentiate with M-CSF (5-7 days) Monocytes->Differentiation hMDMs Harvest hMDMs Differentiation->hMDMs Pretreatment Pre-treat with this compound (e.g., 30 min) hMDMs->Pretreatment Stimulation Stimulate with NOD2 Agonist (e.g., MDP for 6h) Pretreatment->Stimulation Analysis Analyze Endpoints (e.g., Cytokine ELISA) Stimulation->Analysis

Workflow for this compound studies in hMDMs.

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Macrophages (hMDMs)

This protocol describes the generation of hMDMs from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human M-CSF

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • PBMC Isolation: Isolate PBMCs from human buffy coats or whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Monocyte Enrichment: Isolate monocytes from the PBMC fraction using a negative selection method (e.g., RosetteSep™) or positive selection (e.g., CD14 MicroBeads) for high purity.

  • Cell Seeding: Resuspend the enriched monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in tissue culture-treated plates at a desired density (e.g., 1 x 10^6 cells/mL).

  • Differentiation: Add 50-100 ng/mL of recombinant human M-CSF to the culture medium to induce differentiation into macrophages.[6]

  • Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator. Replace the medium with fresh M-CSF-containing medium every 2-3 days.

  • Macrophage Harvest: After 5-7 days, cells will have differentiated into adherent macrophages. They can be used directly in the culture plates or harvested by gentle scraping or using a cell detachment solution.

Protocol 2: Inhibition of NOD2-Mediated Cytokine Production in hMDMs

This protocol details the steps to assess the inhibitory effect of this compound on MDP-stimulated cytokine release from hMDMs.

Materials:

  • Differentiated hMDMs in culture plates (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Muramyl dipeptide (MDP) (stock solution in sterile water or PBS)

  • Cell culture medium (RPMI-1640 + 10% FBS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Plating: If not already in appropriate plates, seed the differentiated hMDMs in 96-well or 24-well plates and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%. A suggested concentration range to test is 0.1 nM to 1 µM.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO).

  • Incubate the plates for 30 minutes at 37°C in a 5% CO2 incubator.[1]

  • Macrophage Stimulation: Prepare a solution of MDP in cell culture medium at a concentration that is 2x the final desired concentration (e.g., 20 µg/mL for a final concentration of 10 µg/mL).

  • Add an equal volume of the MDP solution to each well. Also include control wells with no MDP stimulation.

  • Incubation: Incubate the plates for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine being measured. A 6-hour incubation is a good starting point for TNF-α.[1]

  • Supernatant Collection: After incubation, centrifuge the plates (e.g., at 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the culture supernatants for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using a specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value.

Conclusion

This compound is a powerful and specific inhibitor of RIPK2 kinase, making it an invaluable tool for dissecting the role of NOD1/2 signaling in human monocyte-derived macrophages. The provided protocols and data serve as a foundation for designing and executing experiments to investigate the impact of RIPK2 inhibition on macrophage function in the context of innate immunity and inflammatory diseases. Researchers are encouraged to optimize concentrations and incubation times for their specific experimental systems.

References

Troubleshooting & Optimization

Technical Support Center: GSK583 Off-Target Effects on the hERG Channel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the RIPK2 inhibitor, GSK583, on the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1] RIPK2 is a key serine/threonine kinase in the NOD-like receptor (NLR) signaling pathway, which is involved in the innate immune response to bacterial peptidoglycans. By inhibiting RIPK2, this compound blocks downstream signaling cascades, including the activation of NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]

Q2: What are the known off-target effects of this compound, specifically concerning the hERG channel?

A2: Despite its high selectivity for RIPK2, this compound has a known off-target inhibitory effect on the hERG ion channel.[2][4] This interaction is a significant safety concern as hERG channel blockade can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. The lipophilic nature and the basic quinoline (B57606) nitrogen of this compound are thought to be responsible for this hERG channel interaction.[4]

Q3: What is the potency of this compound's inhibition of the hERG channel?

A3: The half-maximal inhibitory concentration (IC50) of this compound for the hERG channel has been determined to be 7.45 µM (or 7445 nM) using whole-cell voltage-clamp electrophysiology.[3][5]

Q4: How selective is this compound for RIPK2 over other kinases?

A4: this compound has demonstrated excellent kinase selectivity. In a screening panel of 300 different kinases, this compound showed minimal off-target activity, with only minor inhibition observed for BRK (Breast Tumor Kinase) and Aurora A kinase.[2]

Q5: Why is hERG channel inhibition a concern in drug development?

A5: The hERG potassium channel plays a critical role in the repolarization phase of the cardiac action potential. Inhibition of this channel can delay repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). This condition, known as Long QT Syndrome, can increase the risk of developing a potentially fatal cardiac arrhythmia called Torsades de Pointes.

Data Presentation

This compound Potency and Selectivity
TargetAssay TypeIC50Reference
Primary Target
RIPK2 (human)Fluorescence Polarization5 nM[5]
Off-Target
hERG ChannelWhole-Cell Electrophysiology7.45 µM[5]
RIPK3Fluorescence Polarization16 nM
CYP3A4Fluorescence~5 µM[5]

Note: While a specific concentration-response curve for this compound's inhibition of the hERG channel is not publicly available, the IC50 value provides a key data point for assessing its off-target potential.

Experimental Protocols

Assessment of hERG Channel Inhibition by Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the key steps for evaluating the inhibitory effect of this compound on the hERG channel using the gold-standard manual whole-cell patch-clamp technique.

1. Cell Culture:

  • Use a stable cell line expressing the human hERG channel, such as HEK293 or CHO cells.

  • Culture the cells in appropriate media and conditions to ensure optimal health and channel expression.

2. Cell Preparation:

  • Dissociate the cells from the culture dish using a gentle enzymatic solution (e.g., Trypsin-EDTA).

  • Resuspend the cells in an external recording solution and plate them onto glass coverslips in a recording chamber.

3. Electrophysiology Setup:

  • Mount the recording chamber on the stage of an inverted microscope.

  • Use a patch-clamp amplifier and a data acquisition system.

  • Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

4. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

5. Recording Procedure:

  • Obtain a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

  • Establish a stable baseline recording of the hERG current in the external solution (vehicle control).

  • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Record the hERG current at each concentration until a steady-state block is achieved.

6. Data Analysis:

  • Measure the peak tail current amplitude at each this compound concentration.

  • Normalize the current amplitudes to the baseline control.

  • Plot the percentage of inhibition as a function of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Unstable hERG current recording - Poor cell health- Unstable giga-seal- Rundown of the hERG current over time- Use cells from a healthy, low-passage culture.- Ensure a high-resistance seal (>1 GΩ) before rupturing the membrane.- Allow the cell to stabilize in the whole-cell configuration before starting the voltage protocol.- Monitor the current amplitude in the vehicle control over time to assess rundown.
Variability in IC50 values - Inaccurate compound concentrations- Compound precipitation in the recording solution- Incomplete block at higher concentrations- Prepare fresh stock solutions of this compound and perform accurate serial dilutions.- Visually inspect the solution for any signs of precipitation, especially at higher concentrations.- Ensure that the perfusion time at each concentration is sufficient to reach a steady-state effect.
"Sticky compound" artifacts - The compound may adhere to the perfusion tubing or chamber, leading to slow washout.- Use perfusion systems with low dead volume and made of inert materials.- Perform thorough washout with the control solution between compound applications.- If washout is slow, consider using a fresh coverslip for each concentration.
Voltage-clamp errors - High series resistance that is not adequately compensated.- Monitor and compensate for series resistance throughout the experiment.- Discard recordings with high or unstable series resistance.

Visualizations

Signaling Pathway Diagram

RIPK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NOD1/NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1/NOD2->RIPK2 Activation This compound This compound This compound->RIPK2 Inhibition TRAF6 TRAF6 RIPK2->TRAF6 Recruitment cIAPs cIAPs RIPK2->cIAPs Recruitment TAK1 TAK1 TRAF6->TAK1 Activation cIAPs->RIPK2 Ubiquitination IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK_cascade MAPK Cascade TAK1->MAPK_cascade Activation NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation & NF-κB Release Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation MAPK_cascade->Gene_Expression Activation

Caption: RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

hERG_Assay_Workflow cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell_Culture hERG-expressing Cell Culture Cell_Plating Cell Plating on Coverslips Cell_Culture->Cell_Plating Patch_Clamp Whole-Cell Patch-Clamp Cell_Plating->Patch_Clamp Baseline Baseline hERG Current Recording Patch_Clamp->Baseline Compound_Application This compound Application (Multiple Concentrations) Baseline->Compound_Application Washout Washout Compound_Application->Washout Data_Acquisition Current Measurement & Normalization Compound_Application->Data_Acquisition Washout->Baseline Concentration_Response Concentration-Response Curve Generation Data_Acquisition->Concentration_Response IC50_Determination IC50 Calculation Concentration_Response->IC50_Determination

Caption: Workflow for assessing this compound's effect on the hERG channel.

References

How to minimize Gsk583 off-target kinase activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using GSK583, a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). Our goal is to help you minimize off-target effects and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a highly potent and selective small molecule inhibitor of RIPK2, a key serine/threonine kinase involved in innate immune signaling pathways.[1][2][3] It has an IC50 of approximately 5 nM for human RIPK2.[1][2][3] this compound has been used as a chemical probe to investigate the role of RIPK2 in various cellular processes, including inflammatory responses.

Q2: What are the known off-target activities of this compound?

A2: While this compound shows excellent selectivity across a panel of 300 kinases, some off-target activities have been reported.[1] It exhibits some inhibitory effects on BRK (Breast Tumor Kinase) and Aurora A kinase.[2][3] Notably, this compound was excluded from further drug development due to off-target activity against the hERG ion channel and a poor pharmacokinetic profile.[4][5]

Q3: How can I minimize the risk of this compound off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for accurate data interpretation. Here are key strategies:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired on-target effect (inhibition of RIPK2 signaling) without causing widespread cellular toxicity or engaging known off-targets.

  • Employ Control Compounds: Use a structurally unrelated RIPK2 inhibitor to confirm that the observed phenotype is due to RIPK2 inhibition and not a unique off-target effect of this compound. An inactive structural analog of this compound, if available, can also serve as an excellent negative control.

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out RIPK2. The resulting phenotype should mimic the effects of this compound treatment if the inhibitor is acting on-target.

  • Confirm Target Engagement: Directly measure the binding of this compound to RIPK2 in your experimental system using methods like the Cellular Thermal Shift Assay (CETSA).

Q4: Should I be concerned about the hERG channel activity in my cell-based assays?

A4: The off-target activity of this compound on the hERG ion channel is a significant concern for in vivo studies and clinical applications.[4][5] For in vitro cell-based assays, the relevance depends on the cell type and the specific endpoints being measured. If you are working with cell types where hERG channel function is critical (e.g., cardiomyocytes), or if you observe unexpected changes in cell viability or electrophysiology, this off-target effect should be considered.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
High cellular toxicity at low this compound concentrations Off-target effects on essential kinases or the hERG channel.1. Perform a comprehensive dose-response curve to determine the IC50 for toxicity. 2. Compare the toxicity profile with that of a structurally unrelated RIPK2 inhibitor. 3. If using cells sensitive to hERG blockade, consider using an alternative RIPK2 inhibitor with a better safety profile.
Observed phenotype does not match RIPK2 knockdown The phenotype may be due to an off-target effect of this compound.1. Confirm on-target engagement using a Cellular Thermal Shift Assay (CETSA). 2. Perform a rescue experiment by overexpressing a this compound-resistant mutant of RIPK2. 3. Profile this compound against a broad panel of kinases to identify potential off-targets in your system.
Variability in experimental results Inconsistent inhibitor concentration, cell health, or assay conditions.1. Prepare fresh stock solutions of this compound regularly and verify the concentration. 2. Ensure consistent cell passage number and confluency. 3. Standardize incubation times and other assay parameters.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target and provides a template for you to populate with data for known off-targets. It is recommended to experimentally determine the IC50 values for these off-targets in your specific assay system.

Target Inhibitor IC50 (nM) Selectivity (Fold difference vs. RIPK2) Reference
On-Target
RIPK2 (human)This compound51[1][2][3]
RIPK2 (rat)This compound22.5[2][3]
Known Off-Targets
BRKThis compoundData not availableDetermine experimentally[2][3]
Aurora AThis compoundData not availableDetermine experimentally[2][3]
hERGThis compound7445~1489[4]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Plate Preparation:

    • Use a multi-well plate (e.g., 384-well) suitable for your detection method (e.g., radiometric, fluorescence, or luminescence-based).

    • Add the reaction buffer, recombinant kinase, and the specific substrate for each kinase to the appropriate wells.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (DMSO) to the wells.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding ATP. For radiometric assays, [γ-³³P]ATP is used.

    • The ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.

  • Incubation and Detection:

    • Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable plate reader. For radiometric assays, this involves capturing the radiolabeled substrate on a filter plate and measuring with a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein, RIPK2, in intact cells.

Methodology:

  • Cell Treatment:

    • Culture your cells of interest to approximately 80% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • After treatment, harvest the cells and resuspend them in a buffered solution (e.g., PBS) with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble RIPK2 in each sample by Western blotting using a specific anti-RIPK2 antibody. Include a loading control (e.g., β-actin or GAPDH).

  • Data Analysis:

    • Quantify the band intensities for RIPK2 and the loading control.

    • Normalize the RIPK2 signal to the loading control.

    • Plot the normalized RIPK2 signal as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • Alternatively, for an isothermal dose-response format, heat all samples at a single temperature in the middle of the melting curve transition and plot the normalized RIPK2 signal against the this compound concentration to determine the EC50 of target engagement.

Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand NOD1/2 NOD1/2 Ligand->NOD1/2 Activation RIPK2 RIPK2 NOD1/2->RIPK2 Recruitment Ub Ubiquitination RIPK2->Ub Autophosphorylation E3_Ligases E3 Ligases (e.g., XIAP, cIAP1/2) E3_Ligases->Ub TAK1_Complex TAK1/TAB Complex Ub->TAK1_Complex Recruitment IKK_Complex IKK Complex (IKKα/β/γ) Ub->IKK_Complex Recruitment TAK1_Complex->IKK_Complex Phosphorylation MAPK_Cascade MAPK Cascade (JNK, p38) TAK1_Complex->MAPK_Cascade Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Release Gene_Expression Pro-inflammatory Gene Expression NFκB->Gene_Expression Translocation This compound This compound This compound->RIPK2 Inhibition

Caption: Simplified schematic of the NOD1/2-RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_validation On-Target Validation cluster_off_target Off-Target Assessment cluster_interpretation Data Interpretation Dose_Response 1. Determine Lowest Effective Concentration CETSA 2. Confirm Target Engagement (CETSA) Dose_Response->CETSA Knockdown 3. Genetic Validation (siRNA/CRISPR) CETSA->Knockdown Kinase_Profiling 4. In Vitro Kinase Selectivity Profiling Knockdown->Kinase_Profiling Control_Compound 5. Use Structurally Unrelated Inhibitor Kinase_Profiling->Control_Compound Analysis 6. Analyze Results Control_Compound->Analysis

Caption: Recommended workflow for minimizing and validating this compound off-target activity.

References

Technical Support Center: GSK583 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing GSK583, a potent and selective RIPK2 inhibitor, in primary cell culture experiments. Here you will find troubleshooting advice and frequently asked questions (FAQs) to navigate potential challenges, particularly concerning unexpected toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended working concentration for this compound in primary cell cultures?

A1: The optimal concentration of this compound is highly dependent on the specific primary cell type and the experimental endpoint. For inhibiting MDP-stimulated TNF-α production in primary human monocytes, the IC50 is approximately 8.0 nM.[1] In human whole blood assays, the IC50 for TNF-α inhibition is around 237 nM, and for both TNF-α and IL-6 inhibition in human Crohn's Disease and ulcerative colitis biopsy assays, the IC50 is approximately 200 nM.[1] A recommended starting point for many cellular assays is 200 nM. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell model.

Q2: I am observing significant cell death in my primary cell cultures treated with this compound, even at concentrations close to the reported IC50. What could be the cause?

A2: Unexpected cell death can stem from several factors:

  • On-Target Effects: While this compound is an inhibitor, sustained inhibition of a critical signaling pathway like RIPK2-mediated NF-κB and MAPK activation could potentially lead to apoptosis in certain cell types that are highly dependent on this pathway for survival signals.[1]

  • Off-Target Effects: Although this compound is highly selective, it is known to inhibit the hERG ion channel (IC50 = 7.45 µM) and the metabolic enzyme Cyp3A4 (IC50 = 5 µM).[2] At higher concentrations, off-target kinase inhibition could also contribute to cytotoxicity.

  • Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to primary cells. Ensure the final DMSO concentration in your culture medium is kept to a minimum, typically below 0.1%.

  • Primary Cell Variability: Primary cells from different donors can exhibit significant variability in their sensitivity to kinase inhibitors due to differences in gene expression and overall health.

Q3: Does this compound induce necroptosis?

A3: Despite having a binding affinity for RIPK3 (IC50 = 16 nM), this compound shows little to no inhibition of RIPK3-dependent necroptotic cell death in cellular assays at concentrations up to 10 µM.[1] Therefore, if you are observing cell death, it is more likely occurring through an apoptotic or other non-necroptotic mechanism.

Q4: How can I distinguish between on-target inhibitory effects and off-target toxicity?

A4: A thorough dose-response analysis is key. On-target effects should manifest at concentrations consistent with the known IC50 of the inhibitor for its primary target (in the low nanomolar range for this compound's inhibition of RIPK2). In contrast, off-target effects and cytotoxicity typically occur at higher concentrations. Additionally, using a structurally unrelated RIPK2 inhibitor as a control can help confirm if the observed phenotype is due to RIPK2 inhibition.

Troubleshooting Guide: Unexpected Toxicity

If you encounter unexpected cell death or other signs of toxicity in your primary cell cultures when using this compound, follow this troubleshooting guide.

Problem 1: High levels of cell death observed across a range of concentrations.
Possible Cause Suggested Solution
High this compound Concentration Perform a dose-response curve starting from a low concentration (e.g., 1 nM) and titrating up to a high concentration (e.g., 10 µM) to identify the optimal non-toxic working concentration for your specific primary cell type.
Solvent (DMSO) Toxicity Prepare several vehicle control wells with the highest concentration of DMSO used in your experiment to assess its effect on cell viability. Always aim for a final DMSO concentration of <0.1%.
Contaminated Compound Ensure the purity of your this compound stock. If in doubt, obtain a fresh batch from a reputable supplier.
Primary Cell Health Assess the viability of your primary cells before starting the experiment. Ensure they are healthy and handled with care, as stressed cells can be more susceptible to compound toxicity.
Problem 2: Discrepancy between expected inhibition and observed cell viability.
Possible Cause Suggested Solution
On-Target Apoptosis The inhibition of the RIPK2 pathway may be inducing apoptosis in your specific cell type. Perform an apoptosis assay (e.g., Annexin V/PI staining, Caspase-3/7 activity) to confirm if the observed cell death is apoptotic.
Off-Target Kinase Inhibition At higher concentrations, this compound may inhibit other kinases essential for cell survival. While it is highly selective, this possibility cannot be entirely ruled out without a comprehensive kinase screen. Consider using a lower concentration that is still effective for RIPK2 inhibition.
Mitochondrial Dysfunction Kinase inhibitors can sometimes impact mitochondrial health. Assess mitochondrial membrane potential and morphology using a fluorescent dye like MitoTracker.

Quantitative Data Summary

Parameter Value Assay System Reference
RIPK2 IC50 (cell-free) 5 nMFluorescent polarization binding assay[1]
RIPK3 IC50 (cell-free) 16 nMFluorescent polarization binding assay[1]
TNF-α Inhibition IC50 8.0 nMMDP-stimulated primary human monocytes[1]
TNF-α Inhibition IC50 237 nMMDP-stimulated human whole blood[1]
TNF-α & IL-6 Inhibition IC50 ~200 nMHuman Crohn's & Ulcerative Colitis biopsies[1]
hERG Inhibition IC50 7.45 µMElectrophysiology assay[2]
Cyp3A4 Inhibition IC50 5 µMFluorescence-based antagonism assay[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Primary cells in culture

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.

  • Prepare serial dilutions of this compound in culture medium. Also, prepare vehicle controls with the corresponding concentrations of DMSO.

  • Remove the old medium and add 100 µL of the this compound dilutions or vehicle controls to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control primary cells

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest both adherent and suspension cells from your culture.

  • Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Assessment of Mitochondrial Health with MitoTracker Staining

This protocol uses a fluorescent dye that accumulates in active mitochondria.

Materials:

  • Primary cells cultured on coverslips or in suspension

  • MitoTracker dye (e.g., MitoTracker Red CMXRos)

  • Culture medium

  • Fluorescence microscope

Procedure:

  • Prepare a working solution of MitoTracker dye in pre-warmed culture medium at the recommended concentration (typically 25-500 nM).

  • For adherent cells, remove the culture medium and add the MitoTracker staining solution. For suspension cells, pellet the cells and resuspend them in the staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Remove the staining solution and wash the cells with fresh, pre-warmed culture medium.

  • Image the cells immediately using a fluorescence microscope. Healthy cells will exhibit bright, filamentous mitochondrial staining, while unhealthy cells may show diffuse, punctate, or dim staining.

Visualizations

This compound Mechanism of Action and Downstream Signaling NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Activation XIAP XIAP RIPK2->XIAP Interaction Ubiquitination Ubiquitination RIPK2->Ubiquitination This compound This compound This compound->RIPK2 Inhibits ATP binding & XIAP interaction XIAP->RIPK2 Ubiquitinates TAK1 TAK1 Ubiquitination->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Activation IkappaB IκB IKK_complex->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Gene Transcription

Caption: this compound inhibits RIPK2, blocking downstream NF-κB and MAPK signaling.

Troubleshooting Workflow for Unexpected this compound Toxicity Start Unexpected Cell Death with this compound Check_Concentration Is the concentration within the expected effective range? Start->Check_Concentration High_Concentration High Concentration (>1µM) Check_Concentration->High_Concentration No Low_Concentration Low Concentration (<1µM) Check_Concentration->Low_Concentration Yes Dose_Response Perform Dose-Response (Viability Assay, e.g., MTT) High_Concentration->Dose_Response Check_Solvent Check Vehicle Control for DMSO Toxicity Low_Concentration->Check_Solvent Off_Target Consider Off-Target Effects Dose_Response->Off_Target Apoptosis_Assay Perform Apoptosis Assay (Annexin V/PI) Check_Solvent->Apoptosis_Assay Mito_Health Assess Mitochondrial Health (MitoTracker) Apoptosis_Assay->Mito_Health On_Target_Apoptosis Potential On-Target Apoptosis Mito_Health->On_Target_Apoptosis

References

Troubleshooting inconsistent Gsk583 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Gsk583, a potent and selective RIPK2 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2] It functions by binding to the ATP pocket of RIPK2, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[3] The primary pathway inhibited by this compound is the one initiated by the intracellular pattern recognition receptors NOD1 and NOD2, which are crucial for detecting bacterial peptidoglycans.[4] Inhibition of RIPK2 by this compound blocks the activation of NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[1][5]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO (≥ 100 mg/mL) and ethanol (B145695) (to 20 mM).[1] For long-term storage, it is recommended to store the solid compound at +4°C and stock solutions in DMSO at -20°C for up to 6 months, or -80°C for up to one year.[1] It is advisable to avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

A3: While this compound shows excellent selectivity across a large panel of kinases, it has been reported to inhibit the hERG ion channel (IC50 = 7.45 µM) and Cytochrome P450 3A4 (CYP3A4) (IC50 = 5 µM).[6] It also shows binding affinity for RIPK3 (IC50 = 16 nM), but it does not inhibit RIPK3-dependent necroptotic cell death in cellular assays at concentrations up to 10 µM.[2][6] These off-target activities have limited its development as a clinical drug candidate but it remains a valuable tool for preclinical research.[2][6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

You may be experiencing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell-based assays.

Possible CauseRecommended Solution
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize for 24 hours before adding this compound.
Variability in NOD1/2 Ligand Stimulation Prepare fresh dilutions of the NOD1/2 agonist (e.g., MDP, L18-MDP) for each experiment. Ensure consistent and thorough mixing of the agonist in the culture medium. The potency of the agonist can degrade with improper storage.
Degradation of this compound Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]
Cell Line Instability High-passage number cell lines can exhibit genetic drift, leading to altered drug sensitivity. Use low-passage cells and perform regular cell line authentication.
Solubility Issues in Media Although soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture media at high concentrations. Visually inspect for precipitation. If observed, try pre-warming the media to 37°C before adding the compound and ensure the final DMSO concentration is low (typically <0.5%).
Issue 2: No Inhibition of Downstream Signaling (e.g., p-p65, IκBα degradation) Observed by Western Blot

You are not observing the expected decrease in the phosphorylation of NF-κB p65 or the stabilization of IκBα after treating cells with this compound and stimulating with a NOD2 agonist.

Possible CauseRecommended Solution
Suboptimal Treatment Time The inhibition of RIPK2 and downstream signaling is a rapid event. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr of this compound pre-incubation) to determine the optimal time point for observing maximal inhibition.
Ineffective NOD2 Stimulation Confirm that your NOD2 agonist (e.g., MDP, L18-MDP) is active and used at an optimal concentration. You can test a dose-response of the agonist to ensure you are in the dynamic range of stimulation. Some cell lines may require co-stimulation with another agent like LPS to see a robust response.[3][7]
Insufficient this compound Concentration The IC50 of this compound can vary between cell lines. Perform a dose-response experiment with this compound to determine the optimal inhibitory concentration for your specific cell line.
Poor Antibody Quality Use validated antibodies for your target proteins. Ensure you are using the recommended antibody dilutions and incubation conditions. Include positive and negative controls to validate your western blot results.
Issues with Protein Lysate Preparation Ensure that phosphatase and protease inhibitors are added to your lysis buffer to preserve the phosphorylation status of your proteins of interest.[8]
Issue 3: High Background or Non-Specific Bands in Western Blot for p-RIPK2

You are observing high background or multiple non-specific bands when probing for phosphorylated RIPK2.

Possible CauseRecommended Solution
Suboptimal Antibody Dilution Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
Insufficient Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer. For phospho-antibodies, 5% BSA in TBST is often recommended over non-fat milk.
Inadequate Washing Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
Phosphatase Activity in Lysate Ensure that your lysis buffer contains a cocktail of phosphatase inhibitors to prevent dephosphorylation of your target protein during sample preparation. As a control, you can treat a sample with a phosphatase like Calf Intestinal Alkaline Phosphatase (CIP) to confirm the phospho-specificity of your antibody.[9]

Experimental Protocols

Protocol 1: In Vitro Cell-Based Assay for this compound Inhibition of Cytokine Release

This protocol describes a method to measure the inhibition of MDP-induced TNF-α release from human monocytes by this compound.

  • Cell Seeding: Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted this compound to the cells and pre-incubate for 30 minutes at 37°C.

  • NOD2 Stimulation: Prepare a solution of Muramyl Dipeptide (MDP) in cell culture medium. Add MDP to the wells to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each this compound concentration relative to the vehicle control (MDP stimulation with DMSO). Determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of RIPK2 and NF-κB Signaling

This protocol details the steps for analyzing the phosphorylation of RIPK2 and p65, and the degradation of IκBα in response to NOD2 stimulation and this compound treatment.

  • Cell Culture and Treatment: Seed cells (e.g., HEK293T expressing NOD2, or THP-1 monocytes) in 6-well plates. Once at 70-80% confluency, pre-treat with this compound or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with a NOD2 agonist such as L18-MDP (200 ng/mL) for 30 minutes.[10]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. (See table below for suggested dilutions).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and image.

  • Stripping and Re-probing: To analyze multiple proteins on the same membrane, the membrane can be stripped and re-probed with another primary antibody.

Data Presentation

Table 1: In Vitro IC50 Values of this compound
Assay TypeCell Line/SystemStimulusMeasured EndpointIC50
Kinase AssayRecombinant human RIPK2-Fluorescent polarization5 nM[1][2]
Cell-Based AssayHuman MonocytesMDPTNF-α release8 nM[1][5]
Cell-Based AssayHuman Whole BloodMDPTNF-α release237 nM[1][5]
Cell-Based AssayRat Whole BloodMDPTNF-α release133 nM[1]
Cell-Based AssayHuman Crohn's/Ulcerative Colitis Biopsies-TNF-α and IL-6 production~200 nM[5]
Cell-Based AssayU2OS/NOD2 cellsL18-MDPCXCL8 production~5 µM (to inhibit ubiquitination)[11]
Table 2: Recommended Antibody Dilutions for Western Blot
Target ProteinHost SpeciesSupplier (Example)Catalog # (Example)Recommended Dilution
RIPK2 RabbitNovus BiologicalsNBP1-324241:500 - 1:3000
p-RIPK2 (Ser176) RabbitAntibodies.comA938191:500 - 1:1000
NOD2 MouseThermo FisherH00064127-B01PTransfected lysate
p-p65 (Ser536) RabbitCell Signaling30331:1000
IκBα RabbitCell Signaling48121:1000
β-Actin MouseSigma-AldrichA54411:5000

Mandatory Visualizations

Gsk583_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP/iE-DAP (Bacterial Peptidoglycan) NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates XIAP XIAP RIPK2->XIAP Interacts with IKK_complex IKK Complex (IKKα/β/γ) RIPK2->IKK_complex Activates This compound This compound This compound->RIPK2 Inhibits (ATP-competitive) XIAP->RIPK2 Ubiquitinates IkBa_NFkB IκBα p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation DNA DNA (κB site) p65_p50_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription Troubleshooting_Workflow cluster_a1 Compound & Setup Checks cluster_a2 Technique & Reagent Review start Inconsistent this compound Experimental Results q1 Is the expected biological effect absent? start->q1 a1_yes Check Compound Integrity & Experimental Setup q1->a1_yes Yes q2 Is the variability between replicates high? q1->q2 No a1_1 Verify this compound concentration and solubility a1_yes->a1_1 a2_yes Review Assay Technique & Reagent Consistency q2->a2_yes Yes a_no Proceed with Data Analysis q2->a_no No a2_1 Ensure consistent cell seeding a2_yes->a2_1 a1_2 Confirm activity of NOD2 agonist (e.g., MDP) a1_1->a1_2 a1_3 Optimize pre-incubation and stimulation times a1_2->a1_3 a1_4 Check cell line responsiveness a1_3->a1_4 a1_4->q2 a2_2 Use fresh dilutions of reagents for each experiment a2_1->a2_2 a2_3 Standardize all incubation and washing steps a2_2->a2_3 a2_4 Check for edge effects in multi-well plates a2_3->a2_4 a2_4->q1

References

Technical Support Center: Optimizing GSK583 Concentration for RIP2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK583 to inhibit Receptor-Interacting Protein Kinase 2 (RIPK2).

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration in experimental settings.

Issue Potential Cause Suggested Solution
Suboptimal or no inhibition of RIP2-mediated signaling (e.g., no reduction in MDP-stimulated cytokine production). 1. Incorrect this compound Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. 2. Inactive Compound: The this compound stock solution may have degraded. 3. Cell Line Insensitivity: The cell line may have low expression of RIP2 or other necessary signaling components. 4. Stimulation Issues: The NOD1/NOD2 agonist (e.g., MDP) may not be potent enough or used at a suboptimal concentration.1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific assay. The IC50 for inhibiting MDP-stimulated TNFα production in primary human monocytes is approximately 8 nM. 2. Prepare Fresh Stock Solutions: this compound is typically dissolved in DMSO.[1][2] Prepare fresh stock solutions and store them properly at -20°C or -80°C to avoid degradation.[3] 3. Confirm Target Expression: Verify the expression of RIP2 in your cell line via Western Blot or RT-qPCR. 4. Optimize Stimulation: Ensure the agonist is properly reconstituted and used at a concentration known to elicit a robust response in your cell system.
High levels of cell toxicity observed at effective inhibitory concentrations. 1. Off-Target Effects: this compound has known off-target effects, including inhibition of the hERG channel and Cyp3A4, which can contribute to cytotoxicity at higher concentrations.[3][4][5] 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the Lowest Effective Concentration: Based on your dose-response curve, use the lowest concentration of this compound that provides significant RIP2 inhibition. 2. Monitor Cell Viability: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your inhibition experiment. 3. Control for Solvent Effects: Ensure the final concentration of the solvent in your experimental wells is consistent across all conditions and is below the toxic threshold for your cells.
Inconsistent or variable results between experiments. 1. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. 2. Variability in Reagent Preparation: Inconsistent preparation of this compound dilutions or agonist solutions. 3. Assay Timing: The timing of inhibitor pre-incubation and agonist stimulation can be critical.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are in a healthy, logarithmic growth phase. 2. Prepare Reagents Freshly: Prepare fresh dilutions of this compound and agonists from stock solutions for each experiment. 3. Optimize and Standardize Timings: A typical pre-incubation time with this compound is 30 minutes before a 6-hour stimulation with a NOD1/2 agonist.[3] Optimize these times for your specific system and keep them consistent.
Observed phenotype may not be due to RIP2 inhibition. 1. Off-Target Kinase Inhibition: this compound has a high degree of selectivity but can inhibit other kinases to a lesser extent.[1][2] For example, it has a comparable binding affinity for RIPK3, although it shows little to no functional inhibition of RIPK3-dependent necroptosis in cellular assays up to 10 µM.[3] 2. Non-Specific Compound Effects: The compound itself may have effects unrelated to kinase inhibition.[6]1. Use a Structurally Unrelated RIP2 Inhibitor: Confirm your results with another potent and selective RIP2 inhibitor to ensure the observed phenotype is not specific to the chemical scaffold of this compound.[7] 2. Perform a Rescue Experiment: If possible, overexpress a this compound-resistant mutant of RIP2 to see if it reverses the observed phenotype. 3. Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knockdown RIP2 and compare the phenotype to that observed with this compound treatment.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of RIP2 kinase.[8] By binding to the ATP pocket of RIP2, it prevents the autophosphorylation of the kinase, which is a critical step for the activation of downstream signaling pathways, including NF-κB and MAPK, that lead to the production of pro-inflammatory cytokines.[8][9]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: A good starting point for a dose-response experiment is to use a range of concentrations from 1 nM to 10 µM. The reported IC50 values for this compound can vary depending on the assay and cell type. For example, the IC50 for inhibiting MDP-stimulated TNFα production in primary human monocytes is approximately 8 nM, while the IC50 for inhibiting TNF-α and IL-6 production in explant cultures is around 200 nM.

Q3: How can I confirm that this compound is inhibiting RIP2 in my experiment?

A3: To confirm RIP2 inhibition, you can assess downstream signaling events. A common method is to measure the phosphorylation of RIP2 at Serine 176 (p-RIPK2 S176) via Western Blot after stimulation with a NOD1/2 agonist.[10][11] A reduction in p-RIPK2 levels in the presence of this compound indicates target engagement. Additionally, you can measure the inhibition of downstream events such as IκBα degradation or the production of RIP2-dependent cytokines like TNF-α and IL-6.[5][12]

Q4: What are the known off-target effects of this compound?

A4: While this compound is highly selective for RIP2, it has been shown to inhibit the hERG ion channel (IC50 = 7.45 µM) and Cyp3A4 (IC50 = 5 µM).[4][5] It also binds to RIPK3 with high affinity (IC50 = 16 nM), but it does not functionally inhibit RIPK3-mediated necroptosis in cellular assays at concentrations up to 10 µM.[3]

Q5: How should I prepare and store this compound?

A5: this compound is soluble in DMSO at concentrations up to 79 mg/mL (198.26 mM) and in ethanol (B145695) at up to 28 mg/mL.[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted and stored at -20°C or -80°C for up to one year to avoid repeated freeze-thaw cycles.[3] For experiments, dilute the stock solution to the desired concentration in your cell culture medium.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 (Human RIP2, biochemical) 5 nMCell-free kinase assay[1][2]
IC50 (Rat RIP2, biochemical) 2 nMCell-free kinase assay[1][2]
IC50 (MDP-stimulated TNFα production) 8 nMPrimary human monocytes
IC50 (TNF-α and IL-6 production) ~200 nMExplant cultures from IBD patients[5]
IC50 (Human Whole Blood) 237 nMMDP-induced TNFα production
IC50 (Rat Whole Blood) 133 nMMDP-induced TNFα production[13]
IC50 (RIPK3, biochemical) 16 nMCell-free kinase assay (binding)[3]
IC50 (hERG channel) 7.45 µMElectrophysiology[4]
IC50 (Cyp3A4) 5 µMFluorescence-based assay[4]

Experimental Protocols

Protocol 1: Cell-Based RIP2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on NOD2-mediated cytokine production in a human monocytic cell line (e.g., THP-1).

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

  • This compound Preparation: Prepare a serial dilution of this compound in cell culture medium. It is recommended to test a range of concentrations from 1 nM to 10 µM.

  • Inhibitor Pre-incubation: Remove the PMA-containing medium, wash the cells with fresh medium, and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration). Incubate for 30 minutes at 37°C.

  • NOD2 Stimulation: Prepare a solution of a NOD2 agonist, such as Muramyl Dipeptide (MDP), at a concentration known to elicit a robust cytokine response (e.g., 1 µg/mL). Add the MDP solution to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 6 hours at 37°C.

  • Cytokine Measurement: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of a downstream cytokine, such as TNF-α, in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α production for each this compound concentration relative to the vehicle-treated, MDP-stimulated control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Phospho-RIP2

This protocol describes how to detect the phosphorylation of RIP2 as a direct measure of this compound's inhibitory activity.

  • Cell Treatment: Seed cells (e.g., HEK293T cells transiently transfected with NOD2 and RIP2, or a cell line endogenously expressing these proteins) in a 6-well plate. Treat the cells with this compound at the desired concentrations for 30 minutes, followed by stimulation with a NOD1/2 agonist (e.g., MDP) for 1 hour.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-RIPK2 (Ser176) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total RIPK2 and a loading control like β-actin or GAPDH.

  • Densitometry: Quantify the band intensities using image analysis software. Calculate the ratio of phospho-RIPK2 to total RIPK2 to determine the extent of inhibition.

Visualizations

RIP2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 RIP2 RIP2 NOD2->RIP2 Recruits pRIP2 p-RIP2 (Ubiquitinated) RIP2->pRIP2 Autophosphorylation TAK1 TAK1 Complex pRIP2->TAK1 Activates XIAP XIAP XIAP->pRIP2 Ubiquitinates IKK IKK Complex TAK1->IKK Activates MAPK MAPK TAK1->MAPK Activates NFkB NF-κB IKK->NFkB Activates Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes This compound This compound This compound->RIP2 Inhibits

Caption: RIP2 Signaling Pathway and the Point of this compound Inhibition.

GSK583_Optimization_Workflow start Start: Hypothesis of RIP2-mediated phenotype dose_response Perform Dose-Response (1 nM - 10 µM this compound) start->dose_response measure_readout Measure Functional Readout (e.g., Cytokine Production) dose_response->measure_readout check_inhibition Significant Inhibition? measure_readout->check_inhibition toxicity_assay Assess Cell Viability (e.g., MTT Assay) check_inhibition->toxicity_assay Yes troubleshoot Troubleshoot Experiment (See Guide) check_inhibition->troubleshoot No check_toxicity Acceptable Toxicity? toxicity_assay->check_toxicity confirm_target Confirm On-Target Effect (Western Blot for p-RIP2) check_toxicity->confirm_target Yes check_toxicity->troubleshoot No check_confirmation p-RIP2 Reduced? confirm_target->check_confirmation optimal_conc Optimal Concentration Identified check_confirmation->optimal_conc Yes check_confirmation->troubleshoot No Troubleshooting_Logic start Issue Encountered no_inhibition No/Low Inhibition? start->no_inhibition high_toxicity High Toxicity? no_inhibition->high_toxicity No check_conc Check this compound Concentration & Dose-Response no_inhibition->check_conc Yes inconsistent_results Inconsistent Results? high_toxicity->inconsistent_results No lower_conc Use Lowest Effective Conc. high_toxicity->lower_conc Yes standardize_protocol Standardize Cell Culture & Assay Timings inconsistent_results->standardize_protocol Yes confirm_off_target Consider Off-Target Effects (Use 2nd Inhibitor/siRNA) inconsistent_results->confirm_off_target No check_reagents Verify Reagent Activity (this compound & Agonist) check_conc->check_reagents check_cells Confirm Cell Line Sensitivity & Health check_reagents->check_cells solution Solution check_cells->solution control_solvent Check Solvent Toxicity lower_conc->control_solvent control_solvent->solution standardize_protocol->solution confirm_off_target->solution

References

Validation & Comparative

Comparative Performance of RIP2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to GSK583 and Other RIP2 Kinase Inhibitors for Researchers

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation, ubiquitination, and the subsequent engagement of downstream pathways, primarily NF-κB and MAPK.[1][2] This cascade culminates in the production of pro-inflammatory cytokines, making RIPK2 an attractive therapeutic target for a range of autoimmune and inflammatory conditions, including Crohn's disease and ulcerative colitis.

This compound was identified as a highly potent and selective, ATP-competitive (Type I) inhibitor of RIPK2 kinase.[1][3][4] While it proved to be a valuable tool for validating the therapeutic hypothesis of RIPK2 inhibition, its development was halted due to off-target activity on the hERG ion channel and a suboptimal pharmacokinetic profile.[1][3] This guide provides an objective comparison of this compound against other notable RIPK2 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.

The landscape of RIP2 kinase inhibitors includes compounds with different modes of action and selectivity profiles. Below is a quantitative comparison of this compound and other key inhibitors across biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of RIP2 Kinase Inhibitors
InhibitorTypeRIPK2 Biochemical IC₅₀Cellular NOD2 Pathway IC₅₀ (Cytokine/Reporter)Cell Type / AssayReference
This compound Type I5 nM (FP)8 nM (TNFα)Primary Human Monocytes[5][6]
237 nM (TNFα)Human Whole Blood[6][7]
~200 nM (TNFα, IL-6)Human CD/UC Biopsy[5][7]
GSK2983559 (Prodrug of 5) Type I1.3 nM (FP)4 nM (IL-8)HEK293-NOD2[8][9]
13 nM (TNFα)Primary Human Monocytes[8][9]
Ponatinib Type II6.7 nMPotent inhibition at 1-10 nM (mRNA)RAW264.7 Macrophages[8]
Regorafenib Type II41 nMN/A[8]
Sorafenib Type II75 nMN/A[8]
WEHI-345 N/A130 nMPotent inhibitionTHP-1 cells[7][8]
Gefitinib Non-selectiveN/A51 nM (Tyr Phosphorylation)N/A[8]
CSLP37 Type I18 nM (ADP-Glo)Potent (CXCL8)U2OS-NOD2[10]
OD36 N/A5.3 nMPotent (Cytokines)BMDMs[8]
OD38 N/A14.1 nMPotent (Cytokines)BMDMs[8]
Compound 10w Type I0.6 nM0.2 nM (TNFα)BMDMs[8][11]

N/A: Data not available from cited sources. FP: Fluorescence Polarization assay. BMDMs: Bone Marrow-Derived Macrophages. CD/UC: Crohn's Disease/Ulcerative Colitis.

A critical aspect of some RIPK2 inhibitors, including this compound, is their ability to allosterically inhibit the crucial protein-protein interaction (PPI) between RIPK2 and the E3 ligase XIAP, which is required for downstream signaling.[12]

Table 2: Inhibition of RIPK2-XIAP Protein-Protein Interaction
InhibitorRIPK2-XIAP Interaction IC₅₀ (NanoBiT)PPI Inhibitor?Reference
This compound 26.22 nMYes[12]
GSK559 No activityNo[12]
RIPK-IN-4 No activityNo[12]
CSLP37 6.8 nMYes[12]
CSLP48 1894 nMWeak[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and evaluation methods for these inhibitors.

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD NOD1 / NOD2 RIPK2 RIPK2 NOD->RIPK2 Recruits via CARD domains MDP Bacterial PGN (e.g., MDP) MDP->NOD Activates XIAP XIAP (E3 Ligase) RIPK2->XIAP Interacts with Ubi Ubiquitination (K63, M1) RIPK2->Ubi Undergoes XIAP->RIPK2 Mediates TAK1 TAK1 Complex Ubi->TAK1 Recruits IKK IKK Complex TAK1->IKK Activates MAPK MAPKs (p38, JNK) TAK1->MAPK Activates NFkB_Inhib IκBα IKK->NFkB_Inhib Phosphorylates (leads to degradation) NFkB NF-κB Transcription Gene Transcription NFkB->Transcription Translocates & Activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNFα, IL-6, IL-8) Transcription->Cytokines Results in This compound This compound & Other Inhibitors This compound->RIPK2 Inhibits Kinase Activity This compound->XIAP Blocks Interaction (for some inhibitors)

Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory cytokine production.

Experimental_Workflow cluster_workflow Typical Cellular Assay Workflow for RIPK2 Inhibitor Screening A 1. Cell Culture (e.g., THP-1, Monocytes, HEK293-NOD2) B 2. Pre-incubation Add varying concentrations of RIPK2 inhibitor (e.g., this compound) A->B C 3. Stimulation Add NOD2 agonist (e.g., L18-MDP) B->C D 4. Incubation (e.g., 4-24 hours) C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification (e.g., ELISA, Luminex, MSD Assay for TNFα, IL-8) E->F G 7. Data Analysis Calculate % inhibition and IC50 values F->G

References

A Head-to-Head Comparison of Gsk583 and WEHI-345 in the Modulation of NOD2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is paramount for the accurate interrogation of cellular signaling pathways. In the realm of innate immunity, the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway, a critical mediator of inflammatory responses to bacterial peptidoglycan, has garnered significant attention. Two prominent small molecule inhibitors, Gsk583 and WEHI-345, have emerged as valuable tools for dissecting the role of the central kinase in this pathway, Receptor-Interacting Protein Kinase 2 (RIPK2). This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Mechanism of Action: Targeting the Engine of NOD2 Signaling

Both this compound and WEHI-345 are potent inhibitors of RIPK2, a serine/threonine kinase that acts as a crucial adaptor and signaling hub downstream of NOD2 activation.[1][2] Upon recognition of its ligand, muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to RIPK2 autophosphorylation and subsequent ubiquitination. This cascade of events culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[3][4] this compound and WEHI-345 exert their inhibitory effects by competing with ATP for binding to the kinase domain of RIPK2, thereby preventing its catalytic activity and downstream signaling events.[3][5][6]

Performance Data: A Quantitative Look at Potency and Specificity

The efficacy of a chemical inhibitor is defined by its potency in targeting the intended molecule and its selectivity over other related and unrelated targets. The following tables summarize the key quantitative data for this compound and WEHI-345.

Parameter This compound WEHI-345 Reference
Target RIPK2RIPK2[7][8]
IC50 (Human RIPK2) 5 nM130 nM[7][8]
IC50 (Rat RIPK2) 2 nMNot Reported[7]
Cellular Potency (MDP-induced TNFα/IL-8) 8 nM (human monocytes)~500 nM (murine BMDMs)[8][9]

Table 1: Potency Comparison of this compound and WEHI-345 against RIPK2.

Off-Target This compound WEHI-345 Reference
RIPK3 IC50 = 16 nM (binding), no functional inhibition up to 10 µMKd > 10,000 nM[10][11]
hERG IC50 = 7.45 µMNot Reported[12]
CYP3A4 IC50 = 5 µMNot Reported[12]
Other Kinases Exhibits some inhibition of BRK and Aurora A. Selective over a panel of 300 kinases.Inhibits KIT, RET, PDGFRβ, and SRC (>90% at 1 µM). Selective over a panel of 95 kinases.[7][11][13]

Table 2: Off-Target Profile of this compound and WEHI-345.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of these inhibitors and a typical experimental workflow for their characterization, the following diagrams are provided.

NOD2_Signaling_Pathway NOD2 Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors MDP MDP NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment Ub Ubiquitination RIPK2->Ub Autophosphorylation NFkB_activation NF-κB Activation Ub->NFkB_activation Cytokine_Production Pro-inflammatory Cytokine Production NFkB_activation->Cytokine_Production This compound This compound This compound->RIPK2 Inhibition WEHI-345 WEHI-345 WEHI-345->RIPK2 Inhibition

Caption: NOD2 signaling pathway and points of inhibition by this compound and WEHI-345.

Experimental_Workflow Experimental Workflow for Inhibitor Characterization Cell_Culture 1. Cell Culture (e.g., THP-1, BMDMs) Inhibitor_Treatment 2. Pre-treatment with This compound or WEHI-345 Cell_Culture->Inhibitor_Treatment MDP_Stimulation 3. Stimulation with MDP Inhibitor_Treatment->MDP_Stimulation Assays 4. Downstream Assays MDP_Stimulation->Assays Kinase_Assay RIPK2 Kinase Assay Assays->Kinase_Assay Cytokine_Assay Cytokine Measurement (ELISA, MSD) Assays->Cytokine_Assay NFkB_Assay NF-κB Activation Assay (Reporter Assay, Western Blot) Assays->NFkB_Assay

References

A Comparative Guide to GSK583 and Ponatinib for RIP2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely recognized inhibitors of Receptor-Interacting Protein 2 (RIP2) kinase: GSK583 and ponatinib (B1185). The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by providing a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to RIP2 and its Inhibition

Receptor-Interacting Protein 2 (RIP2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins (NODs), NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NODs recruit RIP2, leading to its ubiquitination and subsequent activation of downstream pathways, including NF-κB and MAPK signaling. This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, which are essential for clearing bacterial infections. However, dysregulation of the NOD-RIP2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIP2 an attractive therapeutic target.

This compound is a highly potent and selective ATP-competitive (Type I) inhibitor of RIP2 kinase.[1][2] In contrast, ponatinib is a multi-targeted (Type II) kinase inhibitor, originally developed as an anti-cancer agent, which also potently inhibits RIP2.[2][3] This guide will delve into a direct comparison of these two inhibitors, highlighting their key differences in potency, selectivity, and cellular activity.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and ponatinib, providing a direct comparison of their biochemical and cellular activities.

Table 1: Biochemical Potency against RIP2 Kinase

CompoundInhibition TypeTargetIC₅₀ (nM)Assay TypeReference
This compound Type IHuman RIP25Fluorescence Polarization[1]
Rat RIP22Fluorescence Polarization[4]
Ponatinib Type IIHuman RIP26.7Fluorescence-based Thermal Shift[5]
Human RIP27Not Specified[6]

Table 2: Cellular Activity in RIP2-Dependent Signaling

CompoundCell LineStimulationReadoutIC₅₀ (nM)Reference
This compound Human MonocytesMDPTNF-α Production8[1]
Human Whole BloodMDPTNF-α Production237[1]
U2OS/NOD2L18-MDPCXCL8 ProductionPotent (nM range)[2]
Ponatinib THP-1L18-MDPRIP2 Ubiquitination5-10 (reduction)[7]
U2OS/NOD2L18-MDPCXCL8 ProductionPotent (nM range)[2]

Table 3: Kinase Selectivity Profile

CompoundOff-Target Kinases (Notable Inhibition)Selectivity NotesReference
This compound BRK, Aurora A (some inhibition)Highly selective in a panel of 300 kinases.[4][4]
Ponatinib BCR-ABL, SRC, VEGFR, FGFR, PDGFR, c-KIT, RETPan-kinase inhibitor, inhibits a broad range of kinases.[6][7][6][7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

RIP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors NOD2 NOD2 RIP2 RIP2 NOD2->RIP2 recruits MDP Muramyl Dipeptide (MDP) MDP->NOD2 binds XIAP XIAP RIP2->XIAP interacts with TAK1_TAB TAK1/TAB RIP2->TAK1_TAB activates IKK_complex IKK Complex RIP2->IKK_complex activates XIAP->RIP2 K63-linked ubiquitination MAPK MAPK (p38, JNK, ERK) TAK1_TAB->MAPK activates NFkB NF-κB IKK_complex->NFkB activates Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes translocates & activates transcription MAPK->Cytokine_Genes activates transcription factors This compound This compound (Type I) This compound->RIP2 inhibits (ATP-competitive) Ponatinib Ponatinib (Type II) Ponatinib->RIP2 inhibits (allosteric)

Caption: RIP2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start_biochem Start recombinant_rip2 Purified Recombinant RIP2 start_biochem->recombinant_rip2 fp_assay Fluorescence Polarization Assay recombinant_rip2->fp_assay adp_glo_assay ADP-Glo Kinase Assay recombinant_rip2->adp_glo_assay inhibitors This compound or Ponatinib (serial dilutions) inhibitors->fp_assay inhibitors->adp_glo_assay ic50_biochem Determine Biochemical IC₅₀ fp_assay->ic50_biochem adp_glo_assay->ic50_biochem start_cellular Start thp1_cells Culture THP-1 Monocytic Cells start_cellular->thp1_cells inhibit_treat Pre-treat with This compound or Ponatinib thp1_cells->inhibit_treat mdp_stim Stimulate with MDP inhibit_treat->mdp_stim supernatant Collect Supernatant mdp_stim->supernatant elisa TNF-α ELISA supernatant->elisa ic50_cellular Determine Cellular IC₅₀ elisa->ic50_cellular

References

A Comparative Guide to Validating GSK583 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a chemical probe engages its intended target within a cellular environment is a critical step in preclinical research. This guide provides a comparative overview of methodologies to validate the cellular target engagement of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document outlines key experimental protocols, presents a comparison with an alternative molecule, and summarizes quantitative data for clear interpretation.

This compound is an ATP-competitive inhibitor that targets the kinase domain of RIPK2, a crucial signaling node in the innate immune system.[1][2] RIPK2 is activated downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans (e.g., muramyl dipeptide, MDP), NOD2 recruits and activates RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPK pathways. This results in the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-8.[3][4][5] this compound effectively blocks this process by inhibiting RIPK2's kinase activity.[1]

To provide a comprehensive comparison, this guide includes data on "Inhibitor 7," a close analog and successor to this compound, which was developed to improve upon the original compound's liabilities, such as off-target effects on the hERG ion channel.[1][5]

The NOD2-RIPK2 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by NOD2 activation and the point of intervention for RIPK2 inhibitors like this compound.

NOD2_RIPK2_Signaling cluster_extracellular Extracellular/Cytosol cluster_cytosol cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokine Genes (TNFα, IL-6, IL-8) NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription This compound This compound This compound->RIPK2 Inhibits

Caption: NOD2-RIPK2 signaling pathway and this compound inhibition point.

Quantitative Comparison of RIPK2 Inhibitors

The following table summarizes the biochemical and cellular potencies of this compound and its improved analog, Inhibitor 7. This data highlights the on-target potency and provides insight into off-target liabilities.

Parameter This compound Inhibitor 7 Description
Target(s) RIPK2 (Primary), RIPK3RIPK2 Primary protein target of the inhibitor.
Mechanism of Action ATP-Competitive Kinase InhibitionATP-Competitive Kinase InhibitionBinds to the ATP pocket of the kinase, preventing phosphorylation activity.
Biochemical RIPK2 IC50 ~5 nM[2][3][4]~1 nM[1]Concentration required to inhibit 50% of the kinase activity in a cell-free biochemical assay.
Biochemical RIPK3 IC50 ~16 nM[3][6]Not ReportedConcentration required to inhibit 50% of RIPK3 kinase activity in a cell-free assay.
Cellular NOD2 Pathway IC50 ~8 nM (TNFα in Monocytes)[3][6]~10 nM (in human whole blood)[1]Concentration required to inhibit 50% of the downstream cytokine production following NOD2 stimulation.
hERG Inhibition IC50 ~7.45 µM[2]~14 µM[1]A measure of off-target activity against the hERG ion channel, a critical anti-target in drug development.

Experimental Protocols for Target Engagement Validation

Validating that an inhibitor engages its target in a cellular context is essential. Below are detailed protocols for key experiments.

Cellular Inhibition of NOD2-Mediated Cytokine Release

This functional assay is the most direct method to confirm that this compound blocks the RIPK2 pathway in a cellular context. It measures the inhibition of a key downstream biological output.

Objective: To quantify the potency of this compound in blocking the production of pro-inflammatory cytokines following NOD2 stimulation.

Methodology:

  • Cell Culture: Primary human monocytes or a relevant cell line (e.g., HEK293 cells stably overexpressing NOD2) are cultured under standard conditions.[4][6]

  • Compound Treatment: Cells are pre-incubated with a serial dilution of this compound (or a vehicle control, e.g., DMSO) for 30-60 minutes.[3]

  • Stimulation: The NOD2 pathway is activated by adding a specific ligand, typically 1 µg/mL of Muramyl Dipeptide (MDP).[2]

  • Incubation: The cells are incubated for a period of 6 to 24 hours to allow for cytokine production and secretion.[3]

  • Quantification: The concentration of a downstream cytokine (e.g., TNFα for monocytes or IL-8 for HEK293-NOD2 cells) in the cell culture supernatant is measured using a quantitative immunoassay, such as an ELISA or HTRF assay.[2][3]

  • Data Analysis: The cytokine concentrations are plotted against the inhibitor concentrations, and an IC50 value is calculated using a four-parameter logistic curve fit.

Cytokine_Inhibition_Workflow Start Start Plate_Cells 1. Plate Cells (e.g., Human Monocytes) Start->Plate_Cells Add_Inhibitor 2. Add Serial Dilution of this compound Plate_Cells->Add_Inhibitor Pre_Incubate 3. Pre-incubate (30-60 min) Add_Inhibitor->Pre_Incubate Stimulate 4. Stimulate with MDP (NOD2 Ligand) Pre_Incubate->Stimulate Incubate 5. Incubate (6-24 hours) Stimulate->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokine 7. Measure Cytokine (e.g., TNFα via ELISA) Collect_Supernatant->Measure_Cytokine Analyze 8. Calculate IC50 Measure_Cytokine->Analyze End End Analyze->End

Caption: Workflow for measuring inhibition of NOD2-mediated cytokine release.
Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that directly assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.

Objective: To confirm the physical binding of this compound to RIPK2 within the cellular environment.

Methodology:

  • Cell Treatment: Culture the desired cells (e.g., a human monocytic cell line) and treat them with this compound or a vehicle control at a concentration well above the expected IC50 (e.g., 1-10 µM) for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells to release soluble proteins, for example, by freeze-thaw cycles or sonication.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble RIPK2 in the supernatant from each temperature point using Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble RIPK2 against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of RIPK2, confirming target engagement.

Selectivity Assessment via Orthogonal Pathway Stimulation

To ensure the observed effects are due to on-target RIPK2 inhibition, a selectivity assay is performed.

Objective: To demonstrate that this compound does not inhibit signaling pathways that are independent of RIPK2.

Methodology:

  • Cell Culture and Treatment: Use primary human monocytes and pre-treat with this compound at a high concentration (e.g., 1 µM) or vehicle.[3][6]

  • Orthogonal Stimulation: Instead of a NOD ligand, stimulate the cells with ligands for other pattern recognition receptors or cytokine receptors that signal independently of RIPK2.[2] Examples include:

    • TLR4: Lipopolysaccharide (LPS)

    • TLR2: Pam2Csk4

    • IL-1R: Interleukin-1β (IL-1β)

  • Incubation and Quantification: After 6 hours of stimulation, measure the relevant cytokine output (e.g., TNFα) from the supernatant via immunoassay.[2][3]

  • Data Analysis: Compare the cytokine levels between this compound-treated and vehicle-treated cells. A lack of significant inhibition in these pathways, contrasted with the potent inhibition of the NOD2 pathway, demonstrates the selectivity of this compound for its target pathway.[6]

Logical_Comparison cluster_pathways Cellular Pathways Inhibitor Test Compound NOD2_Pathway NOD2/RIPK2 Pathway Inhibitor->NOD2_Pathway Treats TLR4_Pathway TLR4 Pathway (RIPK2-Independent) Inhibitor->TLR4_Pathway Treats Cytokine_Release_NOD2 Cytokine Release (e.g., TNFα) NOD2_Pathway->Cytokine_Release_NOD2 Cytokine_Release_TLR4 Cytokine Release (e.g., TNFα) TLR4_Pathway->Cytokine_Release_TLR4 Result_NOD2 This compound: Strong Inhibition Cytokine_Release_NOD2->Result_NOD2 Result_TLR4 This compound: No/Weak Inhibition Cytokine_Release_TLR4->Result_TLR4

Caption: Logic diagram for assessing the on-target selectivity of this compound.

References

A Head-to-Head Comparison: Genetic Knockdown of RIPK2 versus Pharmacological Inhibition with GSK583

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting specific nodes in signaling pathways is critical. This guide provides an objective comparison of two widely used methods for inhibiting Receptor-Interacting Protein Kinase 2 (RIPK2): genetic knockdown using small interfering RNA (siRNA) and pharmacological inhibition with the selective small molecule inhibitor, GSK583.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NLRs), NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, RIPK2 mediates the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[1] Its central role in innate immunity has made it an attractive therapeutic target for a range of inflammatory diseases. This guide delves into the experimental data comparing the efficacy and outcomes of genetic versus pharmacological inhibition of RIPK2.

Quantitative Comparison of RIPK2 Knockdown and this compound Treatment

The following table summarizes the quantitative effects of RIPK2 knockdown and this compound treatment on key cellular readouts. It is important to note that the data presented are compiled from different studies and experimental systems; therefore, a direct comparison should be made with caution.

ParameterGenetic Knockdown (siRNA)Pharmacological Inhibition (this compound)References
Target Specificity High (targets RIPK2 mRNA)High (selective for RIPK2 kinase activity)[2][3]
Inhibition of NF-κB Pathway Significant reduction in phosphorylation of p65 and IκBαPotent inhibition of NF-κB activation[4]
Inhibition of TNF-α Production Not explicitly quantified in reviewed literatureIC50 = 8 nM (MDP-stimulated primary human monocytes); IC50 ≈ 200 nM (human CD and UC biopsy assays)[5][6]
Inhibition of IL-6 Production Not explicitly quantified in reviewed literatureIC50 ≈ 200 nM (human CD and UC biopsy assays)[5][6]
Inhibition of IL-8 (KC in rodents) Production Not explicitly quantified in reviewed literatureIC50 derived from rat blood concentrations = 50 nM[5]
Effect on Cell Proliferation (Gastric Cancer Cells) Significant inhibition of proliferation in AGS and HGC-27 cellsNot reported in the context of cancer cell proliferation[2]
Induction of Apoptosis (Gastric Cancer Cells) Increased apoptosis in AGS and HGC-27 cellsNot reported[2]
In vivo Efficacy Intrarectal injection of RIPK2-siRNA reduced pro-inflammatory cytokine production in a colitis model.Oral administration inhibits serum KC levels and neutrophil recruitment in mice.[5]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approaches, the following diagrams were generated using Graphviz.

RIPK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_interventions NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits PGN Peptidoglycan (PGN) PGN->NOD1_NOD2 activates XIAP XIAP RIPK2->XIAP interacts with TAK1_TAB TAK1/TAB RIPK2->TAK1_TAB activates XIAP->RIPK2 ubiquitinates IKK_complex IKK complex TAK1_TAB->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nucleus->Gene_expression promotes siRNA siRNA siRNA->RIPK2 Knockdown This compound This compound This compound->RIPK2 Inhibition

Caption: RIPK2 signaling pathway and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_stimulation Stimulation cluster_analysis Downstream Analysis Cells Cell Culture (e.g., Macrophages, HEK293T) siRNA_transfection siRNA Transfection (RIPK2 knockdown) Cells->siRNA_transfection GSK583_treatment This compound Treatment (Pharmacological inhibition) Cells->GSK583_treatment Control Control (e.g., Scrambled siRNA, Vehicle) Cells->Control Stimulation Stimulation (e.g., MDP, LPS) siRNA_transfection->Stimulation qPCR qPCR (RIPK2 mRNA levels) siRNA_transfection->qPCR Cell_assays Cell-based Assays (Proliferation, Apoptosis) siRNA_transfection->Cell_assays GSK583_treatment->Stimulation Control->Stimulation Western_blot Western Blot (p-p65, p-IκBα, RIPK2) Stimulation->Western_blot ELISA ELISA (TNF-α, IL-6) Stimulation->ELISA

Caption: General experimental workflow for comparing RIPK2 knockdown and this compound treatment.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon these findings.

siRNA-mediated Knockdown of RIPK2

This protocol is adapted from a study on gastric cancer cells.[2]

  • Cell Seeding: Seed cells (e.g., AGS or HGC-27) in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA Preparation:

    • Prepare Solution A: Dilute RIPK2-specific siRNA duplexes (or a non-targeting control siRNA) in siRNA Transfection Medium.

    • Prepare Solution B: Dilute siRNA Transfection Reagent in siRNA Transfection Medium.

  • Transfection Complex Formation: Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for complex formation.

  • Cell Transfection:

    • Wash the cells once with siRNA Transfection Medium.

    • Add fresh siRNA Transfection Medium to the transfection complexes.

    • Overlay the mixture onto the washed cells.

  • Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.

  • Post-transfection: After incubation, add antibiotic-containing medium and culture for an additional 48-72 hours before proceeding with downstream analyses.

  • Validation of Knockdown: Assess RIPK2 mRNA and protein levels by qPCR and Western blotting, respectively.

This compound Treatment

This protocol is based on in vitro and in vivo studies of this compound.[3][5]

  • In Vitro Treatment:

    • Cell Seeding: Plate cells (e.g., primary human monocytes) in appropriate culture plates.

    • Pre-treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes to 1 hour.

    • Stimulation: Add a NOD2 agonist, such as Muramyl Dipeptide (MDP), to stimulate the RIPK2 pathway.

    • Incubation: Incubate for a specified period (e.g., 6 hours for cytokine production).

    • Sample Collection: Collect cell culture supernatants for cytokine analysis by ELISA and cell lysates for Western blot analysis.

  • In Vivo Treatment (Rat Model):

    • Dosing: Administer this compound orally to rats at desired doses (e.g., 0.1, 1, or 10 mg/kg) 15 minutes prior to challenge.

    • Challenge: Administer MDP intravenously (e.g., 150 µ g/rat ).

    • Sample Collection: After a set time (e.g., 2 hours), collect blood via cardiac puncture to prepare serum for cytokine analysis.

Western Blotting for NF-κB Pathway Activation

This is a general protocol for assessing protein phosphorylation.

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, RIPK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for Cytokine Quantification (TNF-α and IL-6)

This is a generalized protocol for a sandwich ELISA.[7][8]

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add diluted samples and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations based on the standard curve.

Conclusion

Both genetic knockdown of RIPK2 and pharmacological inhibition with this compound are effective strategies for disrupting RIPK2-mediated signaling. Genetic knockdown offers high specificity at the mRNA level and is a powerful tool for target validation in vitro. This compound, as a potent and selective small molecule inhibitor, provides a more therapeutically relevant approach, allowing for dose-dependent and reversible inhibition in both in vitro and in vivo settings.

The choice between these two methods will depend on the specific research question. For fundamental studies on the role of RIPK2, siRNA-mediated knockdown is an excellent choice. For preclinical and translational research aiming to evaluate the therapeutic potential of RIPK2 inhibition, this compound and other similar small molecule inhibitors are indispensable tools. This guide provides the necessary data and protocols to aid researchers in designing and interpreting experiments aimed at understanding and targeting the RIPK2 signaling pathway.

References

Comparative Analysis of GSK583 Cross-reactivity with RIP Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GSK583's Selectivity Profile within the RIP Kinase Family

This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition receptors.[1] Understanding the cross-reactivity of this compound with other members of the RIP kinase family is crucial for elucidating its mechanism of action and predicting potential off-target effects. This guide provides a comparative analysis of this compound's activity against various RIP kinases, supported by available experimental data and detailed methodologies.

This compound Potency and Selectivity Profile

This compound demonstrates high potency for human and rat RIPK2, with IC50 values of 5 nM and 2 nM, respectively.[2] While it exhibits broad selectivity across a panel of 300 kinases, some off-target inhibition has been observed for BRK and Aurora A.[2] A notable finding is its comparable binding affinity for RIPK3, with a reported IC50 of 16 nM in a fluorescence polarization binding assay.[3] However, this binding does not translate to functional inhibition, as this compound shows no detectable activity in cellular assays for RIPK3-dependent necroptotic cell death at concentrations up to 10 μM.[3]

KinaseIC50 (nM)Assay TypeFunctional InhibitionReference
Human RIPK25Fluorescence PolarizationYes[2]
Rat RIPK22Fluorescence PolarizationYes[2]
RIPK316Fluorescence PolarizationNo (up to 10 µM)[3]

Table 1: this compound Potency against RIP Kinases. This table summarizes the reported IC50 values for this compound against members of the RIP kinase family.

Experimental Protocols

A key method for determining the binding affinity of inhibitors to kinases is the Fluorescence Polarization (FP) Assay . This technique measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to its target protein.

Fluorescence Polarization (FP) Assay for RIPK2 Inhibition

Objective: To determine the IC50 value of a test compound (e.g., this compound) for RIPK2.

Materials:

  • Full-length purified RIPK2 enzyme

  • Fluorescently labeled ATP-competitive ligand (tracer)

  • Test compound (this compound)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the diluted compound into the wells of the 384-well plate.

  • Enzyme and Tracer Preparation: Prepare a solution of RIPK2 and the fluorescent tracer in the assay buffer. The concentration of RIPK2 should be at or slightly below the Kd of the tracer, and the tracer concentration is typically in the low nanomolar range.

  • Reaction Incubation: Add the RIPK2 and tracer solution to the wells containing the compound. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: The IC50 values are calculated from the resulting dose-response curves using a suitable nonlinear regression model.

Signaling Pathways and Experimental Workflows

The RIP kinase family plays a central role in regulating inflammation, apoptosis, and necroptosis. Understanding these pathways is essential for interpreting the effects of inhibitors like this compound.

RIP_Kinase_Signaling RIP Kinase Signaling Pathways cluster_stimuli Stimuli cluster_receptors Receptors TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 NOD1_L NOD1 Ligand NOD1 NOD1 NOD1_L->NOD1 NOD2_L NOD2 Ligand NOD2 NOD2 NOD2_L->NOD2 RIPK1 RIPK1 TNFR1->RIPK1 RIPK2 RIPK2 NOD1->RIPK2 NOD2->RIPK2 RIPK3 RIPK3 RIPK1->RIPK3 RHIM-RHIM interaction FADD FADD RIPK1->FADD NFkB NF-κB RIPK1->NFkB MAPK MAPKs RIPK1->MAPK RIPK2->NFkB RIPK2->MAPK MLKL MLKL RIPK3->MLKL RIPK4 RIPK4 Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Inhibits Casp8->RIPK3 Inhibits Apoptosis Apoptosis Casp8->Apoptosis Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Caption: Overview of RIP Kinase Signaling Pathways.

The workflow for assessing kinase inhibitor specificity involves a multi-step process, from initial high-throughput screening to detailed biochemical and cellular assays.

Kinase_Inhibitor_Specificity_Workflow Kinase Inhibitor Specificity Assessment Workflow HTS High-Throughput Screening (e.g., against primary target) Hit_ID Hit Identification HTS->Hit_ID Kinome_Scan Broad Kinome Profiling (e.g., KINOMEscan) Hit_ID->Kinome_Scan Selectivity_Analysis Selectivity Analysis (Identification of off-targets) Kinome_Scan->Selectivity_Analysis Biochemical_Assays Biochemical IC50 Determination (e.g., FP, TR-FRET, ADP-Glo) Selectivity_Analysis->Biochemical_Assays Cellular_Assays Cellular Target Engagement & Functional Assays (e.g., NanoBRET, Phosphorylation Assays) Biochemical_Assays->Cellular_Assays Final_Assessment Final Selectivity Profile Cellular_Assays->Final_Assessment

Caption: Workflow for Assessing Kinase Inhibitor Specificity.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK2. While it demonstrates binding to RIPK3, this interaction does not lead to functional inhibition of RIPK3-mediated necroptosis. Further detailed kinome scanning data would be beneficial to fully characterize its cross-reactivity profile against all members of the RIP kinase family, particularly RIPK1, RIPK4, and RIPK5. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of this compound and other kinase inhibitors.

References

Control Experiments for Gsk583-Mediated Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Gsk583, a potent and selective RIPK2 inhibitor, with other relevant kinase inhibitors. It includes detailed experimental protocols and control strategies to aid researchers in designing robust experiments to investigate this compound-mediated effects on the NOD2 signaling pathway.

Data Presentation: Comparative Inhibitor Potency

The following tables summarize the in vitro and cellular potencies of this compound and other commonly used kinase inhibitors relevant to the NOD2 signaling pathway. These values are essential for determining appropriate experimental concentrations and for comparing the on-target and off-target effects of these compounds.

Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)

CompoundPrimary TargetIC50 (nM) vs. Primary TargetIC50 (nM) vs. RIPK1IC50 (nM) vs. RIPK3Notes
This compound RIPK2 5 [1][2]>10,00016[2][3]Highly selective for RIPK2 over RIPK1.[3] Shows some off-target activity against RIPK3 in biochemical assays but not in cellular necroptosis assays.[2][3]
WEHI-345RIPK2130[4][5][6]>10,000>10,000Selective RIPK2 inhibitor.[5]
PonatinibPan-kinase6.7-141.61.0Potent inhibitor of multiple kinases, including RIPK1, RIPK2, and RIPK3.[7][8][9]
Necrostatin-1sRIPK1>10,000 (vs. RIPK2)50 (EC50 for necroptosis inhibition)[10]-Specific inhibitor of RIPK1-mediated necroptosis, serves as a negative control for RIPK2-dependent effects.[11]

Table 2: Cellular Inhibitory Activity

CompoundCell-Based AssayCell TypeStimulusReadoutIC50 (nM)
This compound TNF-α production Primary Human Monocytes MDP TNF-α 8 [1][2]
This compoundTNF-α/IL-6 productionHuman whole bloodMDPTNF-α/IL-6133-237[1]
WEHI-345TNF-α productionMouse BMDMsMDPTNF-α57.7[4]
PonatinibIL-8 productionU2OS-NOD2 cellsL18-MDPCXCL8 (IL-8)~10-100

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable to specific research needs.

In Vitro Cellular Assay for this compound Efficacy

This protocol details the steps to assess the inhibitory effect of this compound on NOD2-mediated cytokine production in human monocytes.

Objective: To determine the dose-dependent inhibition of Muramyl Dipeptide (MDP)-induced TNF-α production by this compound.

Materials:

  • This compound and other inhibitors (e.g., WEHI-345 as a positive control, Necrostatin-1s as a negative control)

  • Primary human monocytes or a relevant cell line (e.g., THP-1)

  • RPMI-1640 medium with 10% FBS

  • Muramyl Dipeptide (MDP)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed primary human monocytes at a density of 1 x 105 cells/well in a 96-well plate in 100 µL of culture medium.[12]

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound and control inhibitors in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO). Incubate for 30 minutes to 1 hour at 37°C.[2]

  • Stimulation: Add MDP to the wells at a final concentration of 1 µg/mL to stimulate NOD2 signaling.

  • Incubation: Incubate the plate for 6 hours at 37°C in a CO2 incubator.[2]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

Western Blot for NOD2 Signaling Pathway

This protocol outlines the procedure for detecting changes in the phosphorylation status of key proteins in the NOD2 signaling cascade following this compound treatment.

Objective: To assess the effect of this compound on the phosphorylation of downstream targets of RIPK2, such as IκBα.

Materials:

  • Cells treated as described in the in vitro cellular assay.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Nitrocellulose or PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-NOD2, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein levels (e.g., anti-IκBα) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

ELISA for Cytokine Quantification

This protocol provides a general outline for quantifying TNF-α or IL-6 levels in cell culture supernatants using a sandwich ELISA kit.

Objective: To measure the amount of pro-inflammatory cytokines secreted by cells in response to NOD2 stimulation and inhibitor treatment.

Materials:

  • Cell culture supernatants.

  • Human TNF-α or IL-6 ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate).

  • Wash buffer.

  • Stop solution.

  • 96-well ELISA plates.

  • Plate reader.

Procedure:

  • Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with the provided blocking buffer for at least 1 hour.

  • Sample and Standard Incubation: Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Development: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading the Plate: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Mandatory Visualization

NOD2-RIPK2 Signaling Pathway

NOD2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP RIPK2->XIAP Ubiquitination TAK1 TAK1 RIPK2->TAK1 Activates XIAP->RIPK2 IKK_complex IKK Complex TAK1->IKK_complex Activates MAPKs MAPKs TAK1->MAPKs Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NF-κB_nucleus->Gene_Expression Induces This compound This compound This compound->RIPK2 Inhibits (ATP-competitive)

Caption: NOD2-RIPK2 signaling pathway initiated by MDP, leading to pro-inflammatory gene expression.

Experimental Workflow for this compound Evaluation

Gsk583_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Assays cluster_invivo In Vivo Model Biochemical_Assay Biochemical Assay (e.g., FP binding assay) Determine_IC50 Determine IC50 for RIPK2 Biochemical_Assay->Determine_IC50 Kinase_Selectivity Kinase Selectivity Panel (>300 kinases) Cell_Culture Cell Culture (e.g., Human Monocytes) Kinase_Selectivity->Cell_Culture Inform concentration selection Determine_IC50->Kinase_Selectivity Inhibitor_Treatment Pre-treat with this compound & Controls Cell_Culture->Inhibitor_Treatment Stimulation Stimulate with MDP (NOD2 agonist) Inhibitor_Treatment->Stimulation Cytokine_Measurement Measure Cytokine Release (ELISA for TNF-α, IL-6) Stimulation->Cytokine_Measurement Western_Blot Analyze Signaling Pathway (Western Blot for p-IκBα) Stimulation->Western_Blot Animal_Model Animal Model (e.g., MDP-induced peritonitis) Gsk583_Administration Administer this compound (e.g., oral gavage) Animal_Model->Gsk583_Administration Challenge Challenge with MDP Gsk583_Administration->Challenge Outcome_Analysis Analyze Outcomes (e.g., peritoneal neutrophil influx, serum cytokines) Challenge->Outcome_Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Gsk583

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent chemical compounds like Gsk583 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound, a highly potent and selective RIP2 kinase inhibitor. Adherence to these guidelines is critical for minimizing risks and maintaining regulatory compliance.

I. Understanding this compound: Key Chemical and Safety Data

This compound is a small molecule inhibitor of RIP2 kinase, a crucial component of the NOD1 and NOD2 signaling pathways involved in innate immunity.[1][2][3] Its potent activity necessitates careful handling and disposal as a hazardous chemical waste. Below is a summary of its key chemical properties:

PropertyValue
Chemical Name 6-[(1,1-dimethylethyl)sulfonyl]-N-(5-fluoro-1H-indazol-3-yl)-4-quinolinamine[2]
CAS Number 1346547-00-9[2][4][5]
Molecular Formula C₂₀H₁₉FN₄O₂S[2][5]
Molecular Weight 398.45 g/mol [5][6]
Appearance Crystalline solid[2]
Solubility Soluble in DMSO (≥ 2.5 mg/mL) and DMF (~30 mg/mL).[2][4] Insoluble in water.[6]
Storage Store at +4°C for short-term and -20°C to -80°C for long-term storage of stock solutions.[4][5]

II. Personal Protective Equipment (PPE) and Safe Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to prevent accidental exposure through inhalation, ingestion, or skin contact.

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required to protect against splashes.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.

All handling of this compound, including weighing and solution preparation, should ideally be conducted within a certified chemical fume hood to minimize the risk of aerosol generation and inhalation.

III. Step-by-Step this compound Disposal Procedures

This compound and any materials contaminated with it must be treated as hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.

Step 1: Waste Segregation Proper segregation of waste is the first and most critical step. All waste streams containing this compound must be kept separate from other laboratory waste.

  • Solid Waste: This includes unused or expired this compound powder, contaminated weighing paper, pipette tips, gloves, and any other disposable labware that has come into contact with the compound.

  • Liquid Waste: This category includes any remaining solutions of this compound in solvents like DMSO or DMF, as well as any solvent used to rinse contaminated glassware.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.

Step 2: Containerization Use appropriate, clearly labeled containers for each waste stream.

  • Solid Waste Container: Use a sealable, chemical-resistant plastic or glass container.

  • Liquid Waste Container: Use a sealable, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvents used.

  • Sharps Container: Use a designated, puncture-resistant sharps container.

Step 3: Labeling All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound " and its CAS Number: 1346547-00-9

  • A list of all chemical constituents, including solvents and their approximate concentrations.

  • The date of waste accumulation.

Step 4: Storage Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent any chemical reactions.

Step 5: Disposal Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company. Follow all federal, state, and local regulations for hazardous waste disposal.

IV. Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated contaminated materials.

Gsk583_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_management Waste Management Solid_Waste Solid this compound Waste (unused powder, contaminated labware) Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (solutions, rinsates) Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (needles, syringes) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Storage Secure Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Licensed Hazardous Waste Disposal Storage->Disposal via EHS

Workflow for the safe disposal of this compound.

This compound Signaling Pathway

This compound is a potent inhibitor of RIPK2 (Receptor-Interacting Protein Kinase 2).[6] RIPK2 is a key downstream signaling molecule in the pathway activated by the pattern recognition receptors NOD1 and NOD2.[1][3] By inhibiting RIPK2, this compound effectively blocks the activation of downstream signaling cascades, such as NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory cytokines.[1][3]

Gsk583_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Signaling cluster_downstream Downstream Effects PAMPs Bacterial PGN (e.g., MDP, DAP) NODs NOD1 / NOD2 PAMPs->NODs RIPK2 RIPK2 NODs->RIPK2 recruits NFkB_MAPK NF-κB & MAPK Activation RIPK2->NFkB_MAPK activates This compound This compound This compound->RIPK2 inhibits Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_MAPK->Cytokines induces

This compound inhibits the NOD1/NOD2 signaling pathway.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Gsk583

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the handling of GSK583, a potent and selective RIP2 kinase inhibitor.[1][2][3] A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on general safety protocols for potent, research-grade kinase inhibitors and should be used to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

This compound is a potent, biologically active small molecule that should be treated as potentially hazardous.[4] Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection depends on the specific laboratory activity being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Dedicated, disposable, or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[4]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[4]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[4]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.

Operational Plan: Handling and Experimental Use

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[4]

Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid the inhalation of dust or aerosols.[4][5]

Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all non-disposable items after use.[4]

Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[4]

Storage: this compound is typically stored at -20°C.[5] For stock solutions, storage at -80°C is recommended for up to one year, and at -20°C for up to six months.[2][6]

Experimental Protocols

Stock Solution Preparation:

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Weigh the desired amount of the solid compound carefully inside a chemical fume hood to avoid generating dust.[5]

  • Slowly add the desired solvent (e.g., DMSO) to the vial.[5] this compound is soluble in DMF at 30 mg/ml and in a 1:9 solution of DMF:PBS (pH 7.2) at 0.1 mg/ml.[1] It is also soluble in DMSO at 79 mg/mL.[3]

  • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.[5]

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.[5][7]

Waste TypeDisposal Procedure
Solid Waste Collect all disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[4][5]
Liquid Waste Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[4][5]
Contaminated Sharps Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[7]

Decontamination: All non-disposable equipment should be decontaminated according to institutional guidelines for handling potent chemical compounds.

Signaling Pathway and Experimental Workflow Diagrams

PPE_Hierarchy cluster_ppe Personal Protective Equipment for this compound Ventilation Ventilation (Fume Hood/BSC) Respiratory Respiratory Protection (N95 or higher) Ventilation->Respiratory Eye Eye/Face Protection (Goggles/Face Shield) Respiratory->Eye Body Body Protection (Lab Coat) Eye->Body Hand Hand Protection (Double Nitrile Gloves) Body->Hand

Caption: Hierarchy of recommended Personal Protective Equipment (PPE) for handling this compound.

GSK583_Handling_Workflow cluster_workflow This compound Handling and Disposal Workflow Receipt Receipt & Inspection Storage Secure Storage (-20°C or -80°C) Receipt->Storage Weighing Weighing (in Fume Hood) Storage->Weighing Dissolution Solution Preparation Weighing->Dissolution Experiment Experimental Use (in designated area) Dissolution->Experiment Waste Waste Segregation (Solid & Liquid) Experiment->Waste Disposal Hazardous Waste Disposal Waste->Disposal

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

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